2-Aminooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862352 | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19 mg/mL | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
644-90-6, 2187-07-7 | |
| Record name | (±)-2-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
| Record name | DL-2-Aminooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biocatalytic Synthesis of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway for 2-aminooctanoic acid (2-AOA), a non-proteinogenic, or "unnatural," amino acid. Given that a native, multi-step metabolic pathway for 2-AOA has not been characterized, this document focuses on the well-documented biocatalytic synthesis route. 2-AOA serves as a valuable building block, particularly for the terminal modification of peptides to improve their hydrophobicity and antimicrobial activity[1].
The primary method for producing enantiomerically pure (S)-2-aminooctanoic acid is through a transamination reaction catalyzed by an ω-transaminase from Chromobacterium violaceum. This guide details the reaction, presents key quantitative data, outlines experimental protocols, and provides workflow visualizations to support research and development in this area.
Core Biosynthesis Pathway: Biocatalytic Transamination
The synthesis of (S)-2-aminooctanoic acid is achieved via a stereoselective amination of the keto acid precursor, 2-oxooctanoic acid (2-OOA). This reaction is efficiently catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent ω-transaminase from Chromobacterium violaceum DSM30191 (CV_TA)[2]. The enzyme transfers an amino group from an amino donor to the keto acid acceptor.
The overall reaction is as follows:
2-Oxooctanoic Acid + Amino Donor ⇌ (S)-2-Aminooctanoic Acid + Keto Co-product
An effective and commonly used amino donor for this reaction is (S)-1-phenylethylamine (1-PEA), which is converted to acetophenone as the keto co-product[2].
Data Presentation: Reaction Efficiency and Enzyme Kinetics
The efficiency of the biocatalytic synthesis of 2-AOA is highly dependent on the ratio of the amino donor to the amino acceptor. The enantiomeric excess of the produced (S)-2-AOA is consistently high[1]. Furthermore, protein engineering has been employed to enhance the enzyme's affinity for the non-native substrate, 2-oxooctanoic acid[2].
Table 1: Conversion Efficiency of 2-AOA Synthesis
| Molar Ratio (Amino Donor:Acceptor) | Amino Donor (1-PEA) | Amino Acceptor (2-OOA) | Conversion Efficiency (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1:1 | 10 mM | 10 mM | 52% | >98% |
| 5:1 | 50 mM | 10 mM | 80% | >98% |
Data sourced from Almahboub et al., Appl Microbiol Biotechnol, 2018.[1]
Table 2: Kinetic Parameters of Wild-Type and Mutant CV_TA for 2-Oxooctanoic Acid
| Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Fold Improvement in Affinity (vs. WT) |
|---|---|---|---|---|
| CV_TA Wild Type | 25.0 ± 3.0 | 0.04 ± 0.001 | 1.6 | - |
| CV_Y168F | 12.5 ± 1.8 | 0.06 ± 0.002 | 4.8 | 2.0x |
| CV_W60C/Y168F | 2.5 ± 0.3 | 0.01 ± 0.000 | 4.0 | 10.0x |
Data sourced from Almahboub et al., Scientific Reports, 2018.[2]
Experimental Protocols
The following protocols are based on methodologies described by Almahboub et al.[1][2].
Expression and Purification of His-tagged CV_TA
-
Transformation: Transform E. coli BL21 (DE3) cells with a suitable expression vector (e.g., pET) containing the gene for the His-tagged CV_TA.
-
Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Grow overnight at 37°C with shaking at 200 rpm.
-
Scale-Up and Induction: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Expression: Continue to incubate the culture for 16-18 hours at 20°C with shaking at 200 rpm.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CV_TA with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Verification and Storage: Analyze the purified protein fractions by SDS-PAGE. Pool the pure fractions, dialyze against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.5), and store at -80°C.
Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
-
Reaction Mixture Preparation: In a reaction vessel, prepare a 1 mL reaction mixture containing:
-
100 mM HEPES buffer (pH 8.0)
-
10 mM 2-oxooctanoic acid (amino acceptor)
-
50 mM (S)-1-phenylethylamine (amino donor)
-
1 mM pyridoxal 5'-phosphate (PLP) cofactor
-
-
Enzyme Addition: Add the purified CV_TA enzyme to the reaction mixture to a final concentration of 1 mg/mL.
-
Incubation: Incubate the reaction at 30°C with gentle shaking for 24 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter prior to analysis.
Product Analysis by HPLC
-
Derivatization: To enable detection and chiral separation, derivatize the amino acid product with a suitable agent like o-phthaldialdehyde (OPA).
-
Chromatography: Analyze the derivatized sample using a reverse-phase HPLC system equipped with a chiral column (e.g., Chirobiotic T column).
-
Mobile Phase: Use an isocratic mobile phase, for example, a mixture of methanol and aqueous buffer, at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the derivatized product using a fluorescence detector.
-
Quantification: Determine the concentration and enantiomeric excess of the (S)-2-AOA product by comparing the peak areas to those of known standards.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the logical flow of the experimental process, from the initial preparation of the biocatalyst to the final analysis of the product.
References
- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 2-Aminooctanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminooctanoic acid, an α-amino fatty acid, has been identified as a naturally occurring metabolite in a diverse range of organisms, from insects and microorganisms to mammals, including humans. Despite its confirmed presence, quantitative data on its abundance in natural sources remain limited, and its physiological roles are not yet fully elucidated. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its known biosynthetic pathway, and potential physiological significance. Furthermore, it outlines detailed experimental protocols for its extraction, isolation, and quantification, and presents key signaling pathways and experimental workflows in the form of Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction
This compound is an intriguing biomolecule that sits at the crossroads of amino acid and fatty acid metabolism. Structurally, it is an octanoic acid molecule with an amino group at the alpha-carbon. This unique structure confers upon it distinct chemical properties that likely influence its biological functions. While it has been detected in various biological matrices, a comprehensive understanding of its natural distribution and physiological importance is still emerging. This guide aims to consolidate the existing information and provide a practical framework for researchers investigating this compound.
Natural Occurrence of this compound
The presence of this compound has been reported in a variety of organisms, suggesting a conserved, albeit perhaps specialized, role in biology.
In Animals and Humans
This compound is recognized as a human metabolite. It has been detected, although not quantified, in several food products of animal origin, including:
-
Anatidae (ducks, geese, swans)
-
Chickens (Gallus gallus)
-
Domestic pigs (Sus scrofa domestica)
-
Cow's milk[1]
Its presence in these food sources suggests it may be a potential biomarker for the consumption of these products. Furthermore, its detection in the fruit fly, Drosophila melanogaster, points to its presence in invertebrates as well.
In Microorganisms
The natural products occurrence database, LOTUS, indicates the presence of this compound in the protist Euglena gracilis. While its occurrence in a wider range of microorganisms is not extensively documented, the entomopathogenic fungus Conidiobolus coronatus is known to produce octanoic acid, a related metabolite[2]. This suggests that the metabolic pathways for C8 compounds exist in fungi and could potentially be adapted for the synthesis of this compound.
In Other Organisms
Currently, there is limited information available regarding the natural occurrence of this compound in plants and marine organisms. General studies on the amino acid and fatty acid profiles of these organisms have been conducted, but they do not specifically mention this compound[3][4][5][6].
Table 1: Documented Natural Occurrence of this compound
| Category | Organism/Source | Status | Reference(s) |
| Animals | Human | Detected (Metabolite) | |
| Drosophila melanogaster | Detected | ||
| Anatidae (Ducks, Geese, Swans) | Detected (in food) | [1] | |
| Chicken (Gallus gallus) | Detected (in food) | [1] | |
| Domestic Pig (Sus scrofa domestica) | Detected (in food) | [1] | |
| Cow's Milk | Detected (in food) | [1][7] | |
| Microorganisms | Euglena gracilis | Detected |
Biosynthesis and Metabolism
While the complete natural biosynthetic pathway of this compound in most organisms is not yet elucidated, a successful biocatalytic production method has been established, offering clues to a potential natural route.
Biocatalytic Synthesis
A significant advancement in the synthesis of (S)-2-aminooctanoic acid involves the use of a transaminase enzyme from the bacterium Chromobacterium violaceum. This enzyme catalyzes the conversion of a keto-acid precursor to the corresponding amino acid with high efficiency (52-80% conversion) and enantiomeric excess (>98% ee)[8][9]. This biocatalytic approach has been utilized for the production of what is termed an "unnatural fatty amino acid" for specific applications, such as enhancing the antimicrobial activity of peptides[8][9][10].
The general reaction for this biosynthesis is the transamination of 2-oxooctanoic acid.
Putative Natural Metabolic Pathway
Based on the known principles of amino acid and fatty acid metabolism, a putative natural metabolic pathway for this compound can be hypothesized. This pathway would likely involve the transamination of 2-oxooctanoic acid, an intermediate in the metabolism of octanoic acid.
Physiological Role and Potential Applications
The precise physiological role of endogenous this compound is an active area of research. However, based on its structure and the known functions of related molecules, several potential roles can be inferred.
Antimicrobial Activity
The synthetic (S)-2-aminooctanoic acid has been successfully used to modify a lactoferricin B-derived antimicrobial peptide, resulting in a significant (up to 16-fold) improvement in its antibacterial activity[8][9]. This suggests that endogenous this compound or its derivatives could play a role in the innate immune defense of organisms.
Metabolic Regulation
As an alpha-amino fatty acid, this compound may be involved in the regulation of lipid and amino acid metabolism. It could potentially act as a signaling molecule or an intermediate in pathways that link these two major metabolic hubs.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from biological samples.
Extraction from Biological Tissues (e.g., Meat, Milk)
Objective: To extract free this compound from complex biological matrices.
Materials:
-
Homogenizer
-
Centrifuge
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Diethyl ether
-
0.02 M HCl
Procedure:
-
Homogenize 1-5 g of the tissue sample with 10 volumes of 10% TCA solution.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble components, including free amino acids.
-
To remove lipids, extract the supernatant three times with an equal volume of diethyl ether. Discard the ether layer after each extraction.
-
The resulting aqueous phase, containing the amino acids, can be stored at -20°C or lyophilized and reconstituted in 0.02 M HCl for further analysis.
Quantification by HPLC with Pre-column Derivatization
Objective: To quantify the concentration of this compound in the prepared extract.
Principle: Since this compound lacks a strong chromophore, pre-column derivatization is necessary for its detection by UV or fluorescence detectors in HPLC. Phenyl isothiocyanate (PITC) is a common derivatizing agent for amino acids.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Phenyl isothiocyanate (PITC)
-
Triethylamine (TEA)
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
This compound standard
Procedure:
-
Derivatization:
-
To 20 µL of the amino acid extract or standard solution, add 20 µL of coupling reagent (methanol:water:TEA, 2:2:1, v/v/v).
-
Vortex and then add 20 µL of derivatizing reagent (methanol:PITC, 7:1, v/v).
-
Incubate at room temperature for 20 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of Mobile Phase A.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Use a gradient elution profile, for example: 0-20 min, 10-40% B; 20-25 min, 40-100% B; 25-30 min, 100% B.
-
Monitor the absorbance at 254 nm.
-
Quantify the this compound concentration by comparing the peak area with a standard curve generated from the derivatized standards.
-
Confirmation by Mass Spectrometry
Objective: To confirm the identity of the peak corresponding to this compound.
Procedure: The peak collected from the HPLC can be further analyzed by mass spectrometry (MS). The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound is approximately 160.1332. Fragmentation patterns can be compared with known standards or spectral libraries for definitive identification.
Conclusion and Future Directions
This compound is a naturally occurring metabolite with a widespread but poorly quantified distribution. Its unique structure as an alpha-amino fatty acid suggests potential roles in antimicrobial defense and metabolic regulation. The biocatalytic synthesis of its (S)-enantiomer has opened avenues for its application in peptide modification and drug development.
Future research should focus on:
-
Developing and validating robust quantitative methods to determine the concentration of this compound in a wider array of biological samples.
-
Elucidating the complete natural biosynthetic and metabolic pathways in various organisms.
-
Investigating its specific physiological functions and signaling roles in health and disease.
A deeper understanding of this enigmatic molecule holds promise for advancements in biochemistry, pharmacology, and nutritional science.
References
- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 2. Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Amino acid requirements in developing marine fish - Responsible Seafood Advocate [globalseafood.org]
- 7. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]
- 8. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
physicochemical properties of 2-aminooctanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as α-aminocaprylic acid, is an α-amino acid and a medium-chain fatty acid. Its unique structure, combining a hydrophilic amino group with a moderately long hydrophobic carbon chain, imparts specific physicochemical properties that are of interest in various scientific and biomedical fields. This technical guide provides a comprehensive overview of the core , details experimental protocols for their determination, and visualizes key experimental workflows and logical relationships.
Physicochemical Properties
The are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, including its solubility, permeability, and potential for molecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [1] |
| Molecular Weight | 159.23 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 194 - 196 °C | |
| 260 °C (with decomposition) | [1] | |
| Boiling Point | 267.8 ± 23.0 °C (Predicted) | [1] |
| Water Solubility | 19 mg/mL | |
| pKa (Acidic) | 2.89 (Predicted) | |
| pKa (Basic) | 9.53 (Predicted) | |
| logP | -0.54 to -0.99 (Predicted) |
Note on Discrepancies: There is a notable discrepancy in the reported melting point of this compound. While scientific databases predominantly report a range of 194-196 °C, some commercial suppliers list a melting point of 260 °C with decomposition[1]. This difference may arise from variations in experimental conditions, sample purity, or the method of determination (e.g., decomposition temperature vs. true melting point). Researchers should be aware of this discrepancy and consider experimental verification. The boiling point is a predicted value, as experimental determination can be challenging due to the compound's tendency to decompose at high temperatures. The pKa and logP values are also predicted and should be confirmed experimentally for critical applications.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments adapted for this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
-
Apparatus: Digital melting point apparatus, capillary tubes, mortar and pestle.
-
Procedure:
-
A small, dry sample of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.
-
For substances that decompose, the temperature at which decomposition (e.g., charring) begins is noted.
-
Determination of pKa by Potentiometric Titration
The pKa values indicate the strength of the acidic and basic groups.
-
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized 0.1 M NaOH solution, and a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Procedure:
-
A known volume (e.g., 25 mL) of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added in small increments (e.g., 0.5 mL) from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The additions are continued until the pH has risen significantly (e.g., to pH 12).
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa values are determined from the titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the half-equivalence point of the first buffer region, and the pKa of the amino group (pKa₂) is the pH at the half-equivalence point of the second buffer region.
-
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel, shaker, centrifuge (optional), UV-Vis spectrophotometer or HPLC, 1-octanol, and a buffer solution (e.g., phosphate buffer at a pH where this compound is predominantly in its neutral form).
-
Procedure:
-
1-Octanol and the aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known concentration of this compound is dissolved in the aqueous buffer.
-
Equal volumes of the this compound solution and the pre-saturated 1-octanol are added to a separatory funnel.
-
The funnel is shaken for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The concentration in the octanol phase is calculated by mass balance.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key .
Logical Relationship in Antimicrobial Peptide Modification
This compound has been utilized to enhance the activity of antimicrobial peptides (AMPs). The diagram below outlines the logical basis for this application.
Biological Context and Significance
While direct involvement of this compound in specific signaling pathways has not been extensively documented, it is recognized as a human metabolite. Its structural similarity to other fatty acids and amino acids suggests potential roles in metabolic processes.
The most well-documented application of this compound is in the modification of peptides, particularly antimicrobial peptides (AMPs). The addition of the octanoic acid chain increases the hydrophobicity of the peptide. This enhanced lipophilicity is thought to facilitate the peptide's interaction with and disruption of the lipid membranes of bacteria, thereby increasing its antimicrobial potency. This application highlights the potential of this compound in the development of novel therapeutic agents.
Conclusion
This compound possesses a unique combination of physicochemical properties that make it a molecule of interest for researchers in chemistry, biology, and pharmacology. This guide has provided a detailed overview of its key properties, standardized protocols for their experimental determination, and a visualization of its application in enhancing antimicrobial peptide activity. Accurate characterization of these properties is fundamental for its potential use in drug design and other biomedical applications. Further research into its metabolic roles and potential signaling interactions is warranted.
References
A Technical Guide to 2-Aminooctanoic Acid as a Secondary Metabolite: Biosynthesis, Activity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminooctanoic acid (2-AOA) is an unnatural, alpha-amino fatty acid classified as a secondary metabolite.[1] While not essential for primary metabolic processes, it has garnered significant interest in the scientific and pharmaceutical communities. This interest stems from its utility as a molecular building block, particularly for the terminal modification of peptides to enhance their therapeutic properties. This technical guide provides an in-depth overview of 2-AOA, focusing on its biosynthesis, its application in improving the efficacy of antimicrobial peptides, and the analytical methods for its characterization. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
Introduction
This compound, also known as α-aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain. As a secondary metabolite, it is not part of the central metabolic pathways but may be involved in specialized functions such as signaling or defense.[1] Its primary significance in current research lies in its application as a synthetic building block. The incorporation of this fatty amino acid into peptides increases their hydrophobicity, a strategy frequently employed to improve the bioactivity of therapeutic peptides, such as antimicrobial peptides (AMPs).[2][3] This guide explores the biocatalytic production of 2-AOA and its demonstrated success in enhancing the antimicrobial potency of a lactoferricin B-derived peptide.[2]
Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
The production of enantiomerically pure (S)-2-aminooctanoic acid has been successfully achieved using a biocatalytic approach. This method employs a transaminase enzyme to convert a keto acid precursor into the desired amino acid, offering a green and efficient alternative to traditional chemical synthesis.
Enzymatic Conversion Pathway
The biosynthesis involves an aminotransferase-catalyzed reaction where an amino group is transferred from an amino donor to the keto acid acceptor, 2-oxooctanoic acid. A notable example is the use of a transaminase from Chromobacterium violaceum, which has demonstrated high efficiency and stereoselectivity in this conversion.[2][3]
Caption: Biocatalytic conversion of 2-oxooctanoic acid to (S)-2-aminooctanoic acid.
Quantitative Data: Conversion Efficiency
The efficiency of the transaminase from Chromobacterium violaceum is dependent on the molar ratio of the amino group donor to the acceptor substrate.
| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Reference |
| Varied Ratios | 52 - 80 | [2][3] |
Experimental Protocol: Biosynthesis of (S)-2-AOA
This protocol is based on the methodology described for the enzymatic synthesis of 2-AOA.[2][3]
1. Enzyme Preparation:
-
Clone and express the transaminase gene from Chromobacterium violaceum DSM30191 in a suitable host (e.g., E. coli).
-
Purify the expressed enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Determine the protein concentration using a standard assay (e.g., Bicinchoninic acid assay).
2. Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.
-
The reaction mixture should contain the substrate, 2-oxooctanoic acid, and an amino donor (e.g., L-alanine).
-
Vary the molar ratio of the amino donor to the acceptor to optimize the reaction.
-
Add the purified transaminase to the reaction mixture to initiate the conversion.
3. Reaction Conditions:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the reaction progress over time (e.g., 24-48 hours) by taking samples for analysis.
4. Product Analysis and Purification:
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Analyze the formation of 2-AOA using High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the enantiomeric excess (>98% ee).[2][3]
-
Purify the 2-AOA from the reaction mixture using appropriate chromatographic methods.
Application in Antimicrobial Peptide Modification
A primary application of 2-AOA is the terminal modification of peptides to enhance their biological activity. The addition of the octanoyl chain increases hydrophobicity, which can improve the peptide's interaction with bacterial membranes.
Peptide Conjugation Workflow
2-AOA can be conjugated to either the N-terminus or the C-terminus of a peptide. This dual functionality allows for direct conjugation without the need for linkers, which is a limitation when using standard fatty acids for C-terminal modification.[2]
Caption: Workflow for N-terminal and C-terminal modification of AMPs with 2-AOA.
Quantitative Data: Antimicrobial Activity
The modification of a lactoferricin B-derived antimicrobial peptide with 2-AOA resulted in a significant improvement in its antibacterial activity, with C-terminal modification showing superior or equal efficacy compared to N-terminal modification.[2][3]
Table 1: Minimal Inhibitory Concentrations (MIC) of a C-terminally 2-AOA Modified Peptide
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 25 | [2][3] |
| Bacillus subtilis | Gram-Positive | 50 | [2][3] |
| Salmonella typhimurium | Gram-Negative | 100 | [2][3] |
| Pseudomonas aeruginosa | Gram-Negative | 200 | [2][3] |
| Staphylococcus aureus | Gram-Positive | 400 | [2][3] |
Note: The antibacterial activity of the modified peptides was improved by up to 16-fold compared to the unmodified peptide.[2][3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method for determining the MIC of the modified peptides.
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of the 2-AOA-modified peptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate using the appropriate growth medium.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Analytical Methods for Detection and Characterization
The detection and characterization of this compound are crucial for both biosynthetic monitoring and quality control. Standard analytical techniques are employed for this purpose.
Analytical Workflow
A typical workflow for the analysis of 2-AOA from a biological or synthetic sample involves sample preparation followed by chromatographic separation and mass spectrometric detection.
Caption: General analytical workflow for this compound characterization.
Key Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile derivatives of 2-AOA. Derivatization (e.g., silylation) is typically required to increase the volatility and thermal stability of the amino acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing 2-AOA in complex matrices without the need for derivatization. Reversed-phase or HILIC chromatography can be used for separation, followed by detection with mass spectrometry.[4]
Conclusion and Future Outlook
This compound stands out as a valuable secondary metabolite with significant potential in drug development. The successful biocatalytic synthesis of its enantiomerically pure form opens avenues for its scalable and environmentally friendly production. Its application in modifying antimicrobial peptides has demonstrated a clear strategy for enhancing therapeutic efficacy, offering a promising approach to combat antibiotic resistance. Future research may focus on exploring the full range of peptides and other biomolecules that could benefit from modification with 2-AOA, investigating its potential role in other biological contexts, and further optimizing its biosynthetic production pathways. This guide provides a foundational resource for scientists and researchers aiming to harness the potential of this unique fatty amino acid.
References
- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 2. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DL-2-Aminooctanoic acid - Metabolite Database [metaboldb.princeton.edu]
An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminooctanoic acid, a non-proteinogenic α-amino acid, has garnered interest in various scientific domains, from metabolic studies to its application in enhancing the efficacy of antimicrobial peptides. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving methodologies for the preparation and characterization of this unique fatty amino acid. While a definitive record of its initial discovery remains elusive in publicly accessible literature, its history is intrinsically linked to the broader development of amino acid synthesis in the late 19th and early 20th centuries. This document details classical synthetic routes such as the Strecker and Bucherer-Bergs syntheses, as well as degradation methods like the Hofmann and Curtius rearrangements, alongside modern biocatalytic approaches. It presents key quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of synthetic pathways and analytical workflows to serve as a valuable resource for researchers in the field.
Introduction
This compound (also known as α-aminocaprylic acid) is an alpha-amino acid derivative of octanoic acid (caprylic acid). It is classified as a medium-chain amino fatty acid.[1][2] While not one of the 20 common proteinogenic amino acids, it has been identified as a human metabolite and has been detected in various biological fluids and tissues.[1][2] Its unique structure, combining a reactive amino group with a lipophilic octyl chain, has led to its investigation for various applications, notably in the modification of peptides to enhance their biological activity.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Melting Point | 194 - 196 °C | [1] |
| Solubility in Water | 19 mg/mL | [1] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 644-90-6 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source |
| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 3.72 (t), 1.84 (m), 1.28 (m), 0.86 (t) | [1] |
| ¹³C NMR | [1] | |
| Mass Spectrometry (GC-MS) | m/z of major fragments: 114 | [1] |
| Mass Spectrometry (LC-MS/MS, Positive Ion) | Precursor [M+H]⁺: 160.1332; Major Fragments: [M+H-H₂O]⁺, [M+H-H₂O-CO]⁺ | [1][6] |
Historical Perspective on the Synthesis of α-Amino Acids
Key historical developments in α-amino acid synthesis include:
-
Strecker Synthesis (1850): Adolph Strecker's synthesis of alanine from acetaldehyde, ammonia, and hydrogen cyanide was a landmark achievement, providing the first general method for preparing α-amino acids from aldehydes.[5][7]
-
Hofmann Rearrangement (1881): August Wilhelm von Hofmann developed a method to convert amides into primary amines with one fewer carbon atom, which could be adapted for amino acid synthesis.[8][9]
-
Curtius Rearrangement (1885): Theodor Curtius discovered the thermal decomposition of acyl azides to isocyanates, which can be converted to amines, offering another route to amino acids.[10]
-
Fischer's Contributions (late 19th - early 20th century): Emil Fischer's extensive work on sugars and proteins, for which he received the Nobel Prize in 1902, greatly advanced the understanding and synthesis of amino acids. He developed methods for their separation and synthesis, including the synthesis of di- and polypeptides.[11][12][13]
-
Bucherer-Bergs Synthesis (1929-1934): This multicomponent reaction provided an efficient method for the synthesis of hydantoins from ketones or aldehydes, which can then be hydrolyzed to α-amino acids.[14][15]
These classical methods laid the groundwork for the synthesis of a wide variety of α-amino acids, including non-proteinogenic ones like this compound.
Key Experimental Protocols for the Synthesis of this compound
This section provides detailed methodologies for the synthesis of this compound based on classical and modern techniques.
Strecker Synthesis of this compound
The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis to the α-amino acid. For the synthesis of this compound, the starting aldehyde is heptanal.
Experimental Protocol:
-
Step 1: Formation of 2-aminooctanenitrile.
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
Heptanal (1 equivalent) is added to the ammonium chloride solution, followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 equivalents) with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The resulting α-aminonitrile is extracted with an organic solvent (e.g., diethyl ether) and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 2-aminooctanenitrile.
-
-
Step 2: Hydrolysis to this compound.
-
The crude α-aminonitrile is refluxed with a strong acid (e.g., 6 M hydrochloric acid) for several hours.
-
The progress of the hydrolysis is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried.
-
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cib.csic.es [cib.csic.es]
- 8. scribd.com [scribd.com]
- 9. Page loading... [guidechem.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. glpbio.com [glpbio.com]
- 14. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 15. CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents [patents.google.com]
2-Aminooctanoic Acid in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminooctanoic acid (2-AOA) is an α-amino fatty acid classified as a human metabolite, having been detected in various biological fluids.[1] Despite its confirmed presence in the human body, current scientific literature does not extensively detail its specific endogenous metabolic pathways, enzymatic kinetics, or signaling roles. This document synthesizes the available knowledge on 2-AOA, focusing on its biochemical properties, its identification in humans, and a significant area of research involving its biotechnological synthesis and application in enhancing the efficacy of antimicrobial peptides. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides diagrams to illustrate key processes.
Biochemical Profile of this compound
This compound, also known as α-aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain.[1] Its structure combines the functional groups of a medium-chain fatty acid and an α-amino acid.
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | PubChem |
| Molecular Weight | 159.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | DL-α-Aminocaprylic acid, 2-Aminocaprylic acid | MedchemExpress[2], PubChem |
| Classification | Alpha amino acid, Medium-chain fatty acid | HMDB[1] |
Presence in Humans
2-AOA has been identified in human biological samples, leading to its classification as a human metabolite. The Human Metabolome Database (HMDB) lists its presence in blood, urine, and feces.[1] It is categorized as a secondary metabolite, which suggests it may not be essential for primary metabolic functions but could have roles in signaling or defense.[1]
Biotechnological Production and Application
A significant body of research on 2-AOA focuses on its synthesis and use in modifying antimicrobial peptides (AMPs). This modification, a form of lipidation, can enhance the therapeutic properties of these peptides.
Biosynthesis of (S)-2-Aminooctanoic Acid
A key study has detailed the biocatalytic production of the S-enantiomer of 2-AOA using a transaminase from the bacterium Chromobacterium violaceum.[3] This process yields an unnatural fatty amino acid with high enantiomeric excess.
This protocol is based on the methodology described by Almahboub et al. (2018).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 2-oxooctanoic acid (the amino acceptor), an amino donor (e.g., L-alanine), pyridoxal 5'-phosphate (PLP) as a cofactor, and the purified transaminase enzyme in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: The conversion of 2-oxooctanoic acid to this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Purification: The resulting (S)-2-aminooctanoic acid is purified from the reaction mixture using methods like ion-exchange chromatography.
-
Analysis: The enantiomeric excess of the purified product is determined using chiral chromatography.
The conversion efficiency of this biocatalytic process is reported to be between 52% and 80%, depending on the ratio of the amino group donor to the acceptor.[3][4]
Workflow for Peptide Modification
The diagram below illustrates the general workflow from the biosynthesis of 2-AOA to its use in modifying an antimicrobial peptide.
Enhanced Antimicrobial Activity
The conjugation of 2-AOA to AMPs, such as a derivative of lactoferricin B, has been shown to significantly improve their antibacterial activity.[3] The lipophilic carbon chain of 2-AOA is thought to enhance the interaction of the peptide with bacterial membranes.
The following table summarizes the Minimal Inhibitory Concentrations (MIC) for a C-terminally modified lactoferricin B derivative against various bacterial strains.[4]
| Bacterial Strain | MIC (µg/ml) |
| Escherichia coli | 25 |
| Bacillus subtilis | 50 |
| Salmonella typhimurium | 100 |
| Pseudomonas aeruginosa | 200 |
| Staphylococcus aureus | 400 |
The antibacterial activity of the modified peptides was improved by up to 16-fold compared to the unmodified peptide.[3][4]
Signaling Pathways and Endogenous Role: A Knowledge Gap
Currently, there is a notable absence of information in the scientific literature regarding the specific signaling pathways in which endogenous 2-AOA may be involved in humans. The enzymes responsible for its synthesis and degradation within human cells have not been characterized, and therefore, no kinetic data for these processes is available. The classification of 2-AOA as a secondary metabolite suggests a potential, yet undiscovered, role in physiological or pathophysiological processes.[1] Future research is required to elucidate the endogenous metabolic fate and function of this amino fatty acid.
The logical relationship for future research to address this gap is outlined below.
Conclusion
This compound is a recognized human metabolite with a defined chemical structure. While its endogenous role in human metabolism remains largely unexplored, it has emerged as a valuable molecule in the field of drug development, specifically for the enhancement of antimicrobial peptides. The detailed protocols for its biotechnological synthesis and the quantitative data on the improved efficacy of 2-AOA-modified peptides provide a solid foundation for further research in this area. For researchers and scientists, the current knowledge on 2-AOA presents a dual opportunity: to further exploit its properties in therapeutic design and to investigate its undiscovered endogenous functions within human physiology.
References
- 1. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Aminooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The information presented herein is intended to support research and development activities by providing key spectral data and generalized experimental protocols for its characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and verification of the compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Notes |
| H-2 | ~3.72 | Triplet | α-proton adjacent to the amino and carboxyl groups. |
| H-3 | ~1.84 | Multiplet | Methylene protons adjacent to the α-carbon. |
| H-4 to H-7 | ~1.28 - 1.35 | Multiplet | Methylene protons of the alkyl chain. |
| H-8 | ~0.86 | Triplet | Terminal methyl group protons. |
Data obtained in D₂O at 600 MHz. Chemical shifts may vary slightly depending on the solvent and pH.[1]
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm (Inferred from HSQC) |
| C-1 (C=O) | Not directly observed in HSQC, typically ~175-180 ppm |
| C-2 | ~57.44 |
| C-3 | ~33.22 |
| C-4 | ~24.59 |
| C-5 | ~30.55 |
| C-6 | ~26.84 |
| C-7 | Not explicitly resolved, expected around 22-23 ppm |
| C-8 | ~15.94 |
¹³C chemical shifts are inferred from ¹H-¹³C HSQC data obtained in water at 600 MHz. The carboxyl carbon (C-1) is a quaternary carbon and does not show a correlation in a standard HSQC experiment.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 (primary amines show two bands) |
| C-H (Alkyl) | Stretching | 2960 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |
| N-H (Amine) | Bending | 1650 - 1580 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 |
Data is typically acquired via ATR-FTIR or KBr pellet methods. The zwitterionic nature of amino acids can influence the exact positions and shapes of the N-H and C=O stretching bands.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Molecular Formula | - | C₈H₁₇NO₂ |
| Molecular Weight | Monoisotopic | 159.126 g/mol |
| LC-MS (Positive ESI) | [M+H]⁺ | m/z 160.1332 |
| GC-MS (EI) | Major Fragments | m/z 114, 55, 43 |
The fragmentation pattern in GC-MS (Electron Ionization) often involves the loss of the carboxyl group and subsequent fragmentation of the alkyl chain.[2]
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices and the information available from public databases.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). For D₂O, the pH may be adjusted to ensure solubility and consistency of chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Tune and shim the probe for the specific solvent.
-
Set the sample temperature, typically to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Alternatively, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with the corresponding functional group vibrations.
-
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Setup:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Select a suitable column for amino acid analysis (e.g., a C18 reversed-phase column).
-
Set up a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.
-
Set a suitable flow rate and column temperature.
-
-
Mass Spectrometry (MS) Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature).
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and fragmenting it to observe characteristic product ions.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for the eluting peaks.
-
Identify the peak corresponding to this compound in the TIC.
-
Extract the mass spectrum for this peak and determine the m/z of the molecular ion.
-
If MS/MS was performed, analyze the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of 2-aminooctanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical development and peptide modification. Two distinct and effective methods are presented: a biocatalytic approach using a transaminase enzyme and a chemical approach based on the Asymmetric Strecker Synthesis.
Method 1: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid using Chromobacterium violaceum Transaminase
This method utilizes an ω-transaminase from Chromobacterium violaceum for the asymmetric amination of a keto-acid precursor to yield (S)-2-aminooctanoic acid with high enantiomeric excess. This biocatalytic approach offers a green and highly selective alternative to traditional chemical synthesis.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | > 98% | [1][2] |
| Conversion Efficiency | 52-80% | [1][2] |
| Enzyme Source | Chromobacterium violaceum | [1][2] |
| Product Configuration | (S) | [1][2] |
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of (S)-2-aminooctanoic acid.
Detailed Experimental Protocol
Materials:
-
2-oxooctanoic acid (substrate)
-
Amine donor (e.g., L-alanine or isopropylamine)
-
Chromobacterium violaceum ω-transaminase (whole cells or purified enzyme)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Reagents for quenching the reaction (e.g., strong acid)
-
Solvents and stationary phase for chromatography
-
Analytical standards for this compound
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of 2-oxooctanoic acid in the appropriate buffer.
-
Add the amine donor. The molar ratio of amine donor to the keto acid substrate can be varied to optimize conversion.[1]
-
Add the PLP cofactor to the reaction mixture.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the Chromobacterium violaceum transaminase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation to ensure proper mixing.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., HPLC or GC).
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is reached, terminate the reaction. This can be achieved by removing the biocatalyst via centrifugation (for whole cells) or by denaturing the enzyme through a pH shift.
-
Separate the product from the reaction mixture. Ion-exchange chromatography is a commonly used method for the purification of amino acids.
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Analyze the enantiomeric excess of the product using a chiral column on an HPLC or GC system.
-
Method 2: Asymmetric Strecker Synthesis of this compound
The Strecker synthesis is a classic method for producing α-amino acids. In its asymmetric variant, a chiral auxiliary or a chiral catalyst is employed to control the stereochemistry of the newly formed chiral center. This protocol outlines a general approach using a chiral auxiliary.[3][4]
Quantitative Data Summary (Representative)
| Parameter | Value | Reference |
| Diastereomeric Ratio (dr) | > 95:5 | [5][6] |
| Enantiomeric Excess (ee) | > 98% | [6] |
| Overall Yield | 60-80% | [6] |
| Starting Aldehyde | Heptanal |
Experimental Workflow
Caption: General workflow for the Asymmetric Strecker Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Heptanal
-
Chiral amine auxiliary (e.g., (R)-phenylglycinol or a similar chiral amine)
-
Cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide)
-
Solvent (e.g., methanol, ethanol, or toluene)
-
Acid for hydrolysis (e.g., concentrated HCl)
-
Base for neutralization (e.g., NaOH)
-
Reagents for purification (e.g., solvents for crystallization or chromatography)
Procedure:
-
Formation of the Chiral Imine:
-
In a suitable reaction vessel, dissolve heptanal and the chiral amine auxiliary in an appropriate solvent.
-
Stir the mixture at room temperature to allow for the formation of the chiral imine. The reaction can be monitored by techniques like NMR or IR spectroscopy.
-
-
Diastereoselective Cyanide Addition:
-
To the solution containing the chiral imine, add the cyanide source. This step should be performed in a well-ventilated fume hood due to the toxicity of cyanide.
-
The reaction mixture is stirred for a specified period to allow for the formation of the diastereomeric α-aminonitriles. The temperature may be controlled to enhance diastereoselectivity.
-
-
Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:
-
After the Strecker reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting crude α-aminonitrile is then subjected to acidic hydrolysis (e.g., by refluxing in concentrated HCl) to convert the nitrile group into a carboxylic acid and to cleave the chiral auxiliary.
-
-
Isolation and Purification of this compound:
-
After hydrolysis, the reaction mixture is cooled, and the chiral auxiliary can often be recovered.
-
The aqueous solution containing the amino acid hydrochloride is then neutralized with a base to the isoelectric point of this compound, causing it to precipitate.
-
The precipitated this compound is collected by filtration, washed, and can be further purified by recrystallization.
-
-
Analysis:
-
The yield of the final product is determined.
-
The enantiomeric excess is measured using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
Conclusion
Both the biocatalytic and the Asymmetric Strecker Synthesis methods provide effective routes to enantiomerically enriched this compound. The choice of method will depend on factors such as the desired enantiomer, scalability, access to biocatalysts or chiral auxiliaries, and environmental considerations. The biocatalytic method is highly specific for the (S)-enantiomer and operates under mild, aqueous conditions. The Asymmetric Strecker Synthesis is a versatile chemical method that can be adapted to produce either enantiomer by selecting the appropriate chiral auxiliary or catalyst.
References
- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols for Chiral Separation of 2-Aminooctanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminooctanoic acid is a non-proteinogenic α-amino acid that exists as a pair of enantiomers, (R)-2-aminooctanoic acid and (S)-2-aminooctanoic acid. The stereochemistry of this compound is crucial in various applications, including peptide synthesis and drug development, as different enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and quantify these isomers is of significant importance. This document provides detailed application notes and protocols for the chiral separation of this compound isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a racemic mixture can interact differently. This differential interaction leads to a difference in retention times, allowing for their separation. There are two main approaches for the chiral separation of amino acids:
-
Direct Separation: This method utilizes a chiral stationary phase (CSP) that can directly resolve the underivatized enantiomers. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective for the direct separation of amino acids.
-
Indirect Separation: In this approach, the enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase. A common derivatizing agent for amino acids is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
Experimental Protocols
Protocol 1: Direct Chiral Separation of Underivatized this compound
This protocol is based on the general principle of separating underivatized amino acids on a teicoplanin-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Chiral Stationary Phase: Astec CHIROBIOTIC® T column (or equivalent teicoplanin-based CSP)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Sample: Racemic this compound dissolved in mobile phase A or a suitable solvent.
Methodology:
-
Column Equilibration: Equilibrate the CHIROBIOTIC® T column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30 minutes at a stable flow rate.
-
Sample Injection: Inject the prepared sample of this compound onto the column.
-
Gradient Elution: Program a linear gradient to increase the percentage of Mobile Phase B. The exact gradient profile will need to be optimized for the best resolution. A typical starting point could be a gradient from 5% to 50% B over 20 minutes.
-
Detection: Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm) or an MS detector.
-
Data Analysis: Determine the retention times for the two enantiomers and calculate the resolution factor (Rs). The D-enantiomer is typically more strongly retained on this type of CSP.
Protocol 2: Indirect Chiral Separation of this compound via FMOC Derivatization
This protocol involves the derivatization of this compound with FMOC-Cl followed by separation on a standard reversed-phase column.
Materials and Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
Reversed-Phase Column (e.g., C18)
-
Derivatizing Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Borate Buffer (pH ~9)
-
Quenching Reagent (e.g., primary amine like glycine)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample: this compound
Methodology:
-
Derivatization:
-
Dissolve a known amount of this compound in borate buffer.
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Quench the excess FMOC-Cl by adding the quenching reagent.
-
-
Sample Preparation: Acidify the reaction mixture and extract the FMOC-derivatized amino acid into an organic solvent. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Sample Injection: Inject the derivatized sample.
-
Gradient Elution: Apply a suitable gradient of Mobile Phase B to elute the diastereomers.
-
Detection: Use a fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm) or a UV detector for detection of the FMOC-derivatized enantiomers.
-
Data Analysis: Determine the retention times and calculate the resolution of the diastereomeric peaks.
Data Presentation
The following tables summarize typical experimental conditions and expected results. Note that specific values for this compound may require method development and optimization.
Table 1: Typical HPLC Conditions for Chiral Separation of Amino Acids
| Parameter | Direct Separation (Underivatized) | Indirect Separation (FMOC-Derivatized) |
| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC® T) | Not required (achiral C18 column) |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with acid modifier (Formic Acid or TFA) | Water/Acetonitrile with TFA |
| Elution Mode | Reversed-phase or Polar Organic | Reversed-phase |
| Detection | UV (200-220 nm) or MS | Fluorescence (Ex: 260 nm, Em: 315 nm) or UV |
| Typical Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 - 40 °C | 25 - 40 °C |
Table 2: Exemplary Quantitative Data for Chiral Separation of Amino Acids (for reference)
| Amino Acid | Chiral Stationary Phase | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Alanine | CHIROBIOTIC® T | Water:Methanol:Formic Acid | ~8.5 | ~9.8 | > 1.5 |
| Valine | CHIROBIOTIC® T | Water:Methanol:Formic Acid | ~10.2 | ~11.5 | > 1.5 |
| Leucine | CHIROBIOTIC® T | Water:Methanol:Formic Acid | ~12.1 | ~13.8 | > 1.5 |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The retention times and resolution are highly dependent on the specific HPLC system, column dimensions, and exact mobile phase composition and gradient. A study has reported achieving an enantiomeric excess of >98% for (S)-2-aminooctanoic acid, which was determined by chiral HPLC after FMOC derivatization, indicating that a high degree of separation is achievable.
Visualizations
Caption: Workflow for direct and indirect chiral separation of this compound.
Caption: Logical relationships in the chiral analysis of this compound.
quantification of 2-aminooctanoic acid in biological samples
Application Note & Protocol
Topic: Quantification of 2-Aminooctanoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound (2-AOA), also known as α-aminocaprylic acid, is a non-proteinogenic α-amino acid. As a medium-chain fatty acid with an amino group, it represents an interesting molecule in metabolic studies and has potential applications in peptide modification to enhance therapeutic properties. Accurate quantification of 2-AOA in complex biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, biomarker discovery, and understanding its physiological or pathological roles.
This document provides detailed protocols for the quantification of this compound using two robust analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary approach due to its high sensitivity, selectivity, and minimal sample preparation requirements.
Primary Method: LC-MS/MS Quantification of this compound
This method describes the direct analysis of this compound in biological fluids using Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS). The protocol is based on a simple protein precipitation step, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for 2-AOA quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
Standards: this compound certified reference standard (MedchemExpress, CAS 644-90-6)[1].
-
Internal Standard (IS): A stable isotope-labeled (SIL) 2-AOA (e.g., 2-aminooctanoic-d3 acid) is highly recommended for highest accuracy. If unavailable, a non-endogenous, structurally similar homolog like 2-aminoheptanoic acid can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: 1.5 mL polypropylene microcentrifuge tubes.
2. Equipment
-
UPLC system (e.g., Waters ACQUITY, Agilent 1290 Infinity II).
-
Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S).
-
Centrifuge capable of >13,000 x g.
-
Calibrated pipettes.
3. Sample Preparation
-
Plasma/Serum Samples:
-
Thaw samples on ice.
-
Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
-
Urine Samples:
-
Thaw samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
Dilute the urine 1:10 (or as needed based on expected concentration) with LC-MS grade water containing 0.1% formic acid.
-
Add internal standard.
-
Transfer to an LC-MS vial for analysis.
-
4. Instrumental Parameters
The following table outlines the recommended starting parameters for method development.
| Parameter | Recommended Setting |
| LC System | |
| Column | Hydrophilic Interaction Chromatography (HILIC) Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)[2][3]. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient (HILIC) | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate. |
| Gradient (C18) | Start at 5% B, hold for 1 min, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate. |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | Precursor Ion (m/z) |
| This compound (Quantifier) | 160.2 |
| This compound (Qualifier) | 160.2 |
| Internal Standard (SIL) | e.g., 163.2 |
*Note: The m/z 74.1 product ion corresponds to the characteristic fragment [H₂N=CH-COOH]⁺ resulting from alpha-cleavage. The m/z 114.2 ion corresponds to the neutral loss of the carboxyl group ([M+H-HCOOH]⁺). These transitions are proposed based on typical amino acid fragmentation patterns and require empirical optimization on the specific instrument used[4][5].
Alternative Method: GC-MS Quantification of this compound
Gas chromatography requires chemical derivatization to increase the volatility of polar analytes like amino acids. Silylation is a common and effective technique. This method is a robust alternative if LC-MS/MS is not available.
Experimental Workflow: GC-MS Analysis
Caption: Derivatization and analysis workflow for 2-AOA by GC-MS.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Prepare the sample supernatant as described in the LC-MS/MS protocol (steps 1-7).
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube or GC vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2. Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | Ion Description |
| (TBDMS Derivative) | 144 (M-159), 218 (M-57) |
*Note: The characteristic fragment for TBDMS derivatives is the loss of a tert-butyl group (M-57). The M-159 fragment corresponds to the loss of the CO-O-TBDMS group[6]. These ions should be confirmed by analyzing a derivatized standard.
Data Presentation and Method Performance
Quantitative data should be summarized for clarity. The following table presents target performance characteristics for the primary LC-MS/MS method, based on typical values achieved for amino acid quantification assays in biological fluids[6][7]. These values should be established during in-house method validation.
Table 1: Target Quantitative Performance for LC-MS/MS Method
| Parameter | Target Specification |
| Linearity | |
| Calibration Range | 0.1 - 50 µM (or as required by application) |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | ~10 - 50 nM |
| Limit of Quantification (LOQ) | ~50 - 150 nM |
| Accuracy | |
| Mean Recovery (%) | 85 - 115% at three concentration levels |
| Precision | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
CV: Coefficient of Variation
The protocols described provide a comprehensive framework for the accurate and sensitive quantification of this compound in common biological samples. The primary LC-MS/MS method offers high throughput and specificity with minimal sample processing. The alternative GC-MS method is a reliable option requiring derivatization. For both methods, the use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and compensating for matrix effects. The specific parameters, especially MS/MS transitions and chromatographic gradients, should be empirically optimized to achieve the best performance on the available instrumentation.
References
- 1. Showing Compound DL-2-Aminooctanoic acid (FDB022354) - FooDB [foodb.ca]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of hydrophilic amino acid enantiomers in mammalian tissues and physiological fluids applying a fully automated micro-two-dimensional high-performance liquid chromatographic concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of 2-Aminooctanoic Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fatty acids to peptides, a process known as lipidation, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrophobicity, which in turn can lead to a longer plasma half-life, enhanced membrane permeability, and improved enzymatic stability.[1][2] 2-Aminooctanoic acid, a non-standard amino acid with an eight-carbon side chain, serves as an effective lipid moiety for this purpose. Its integration into a peptide sequence can be achieved during Solid-Phase Peptide Synthesis (SPPS), allowing for precise control over the site of lipidation. These application notes provide a detailed protocol for the incorporation of this compound into peptides, summarize the effects of this modification, and illustrate the underlying mechanisms of action.
Mechanisms of Action of Lipidated Peptides
The conjugation of a lipid moiety like this compound can alter the mechanism of action of a peptide in several ways:
-
Increased Plasma Half-Life: Lipidated peptides can bind to serum albumin, a long-lived plasma protein that acts as a carrier for hydrophobic molecules. This binding creates a circulating reservoir of the peptide, protecting it from rapid renal clearance and enzymatic degradation, thereby extending its half-life from hours to days.[3]
-
Enhanced Membrane Interactions: The amphipathic nature of lipidated peptides facilitates their interaction with and potential translocation across cellular membranes. This is particularly relevant for antimicrobial peptides that act by disrupting bacterial cell membranes.[4][5] The lipid tail can anchor the peptide to the membrane, increasing its local concentration and promoting the formation of pores or other membrane-destabilizing structures.[6][7]
-
Receptor-Mediated Signaling: For peptides that act on cell surface receptors, such as G protein-coupled receptors (GPCRs), lipidation can influence receptor binding and signaling. For instance, lipidated GLP-1 receptor agonists like Liraglutide, which has a C16 fatty acid, show enhanced potency and duration of action.[8] The binding of these agonists to the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-stimulated insulin secretion.[9][10]
Data Presentation: Effects of this compound Conjugation
The conjugation of this compound can significantly impact the biological activity of a peptide. The following table summarizes quantitative data from a study on a lactoferricin B-derived antimicrobial peptide (AMP) conjugated with (S)-2-aminooctanoic acid (2-AOA).
| Peptide | Modification | Target Organism | MIC (µg/mL) | Fold Improvement vs. Unmodified |
| LFB-derived AMP | Unmodified | E. coli | 400 | - |
| LFB-derived AMP | N-terminal 2-AOA | E. coli | 50 | 8 |
| LFB-derived AMP | C-terminal 2-AOA | E. coli | 25 | 16 |
| LFB-derived AMP | Unmodified | B. subtilis | 200 | - |
| LFB-derived AMP | N-terminal 2-AOA | B. subtilis | 100 | 2 |
| LFB-derived AMP | C-terminal 2-AOA | B. subtilis | 50 | 4 |
| LFB-derived AMP | Unmodified | S. typhimurium | >800 | - |
| LFB-derived AMP | N-terminal 2-AOA | S. typhimurium | 200 | >4 |
| LFB-derived AMP | C-terminal 2-AOA | S. typhimurium | 100 | >8 |
| LFB-derived AMP | Unmodified | P. aeruginosa | >800 | - |
| LFB-derived AMP | N-terminal 2-AOA | P. aeruginosa | 400 | >2 |
| LFB-derived AMP | C-terminal 2-AOA | P. aeruginosa | 200 | >4 |
| LFB-derived AMP | Unmodified | S. aureus | >800 | - |
| LFB-derived AMP | N-terminal 2-AOA | S. aureus | 800 | - |
| LFB-derived AMP | C-terminal 2-AOA | S. aureus | 400 | >2 |
Data summarized from a study on a lactoferricin B derivative where C-terminal modification consistently resulted in lower Minimal Inhibitory Concentrations (MIC) compared to N-terminal modification, with up to a 16-fold improvement in antibacterial activity against E. coli.
Experimental Protocols
The following protocols describe the synthesis of peptides with N-terminal and C-terminal conjugation of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Fmoc-Rink Amide resin (for C-terminal amides)
-
2-Chlorotrityl chloride resin (for C-terminal acids)
-
Fmoc-protected amino acids
-
Fmoc-2-aminooctanoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
-
Kaiser test kit
Protocol 1: N-Terminal Conjugation of this compound
This protocol assumes the peptide has been synthesized on a solid support and the final N-terminal Fmoc group has been removed.
-
Resin Preparation: The peptide-resin is washed thoroughly with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin) and then dried under vacuum.
-
Fmoc Deprotection of the N-terminus: The terminal Fmoc group of the fully assembled peptide is removed by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes.[11] The resin is then washed with DMF (5 x 5 mL/g resin). A Kaiser test should be performed to confirm the presence of a free amine.
-
Coupling of this compound:
-
Prepare a solution of Fmoc-2-aminooctanoic acid (3 equivalents relative to the resin loading), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive after 2 hours, continue the reaction for another 2 hours. If the coupling is still incomplete, a second coupling can be performed.
-
-
Final Fmoc Deprotection: The Fmoc group from the newly added this compound is removed with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF (5 x 5 mL/g resin) and DCM (5 x 5 mL/g resin) and dried.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[12]
-
Add the cleavage cocktail to the resin (10 mL/g resin) and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the lipidated peptide.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: C-Terminal Conjugation of this compound
This protocol involves loading Fmoc-2-aminooctanoic acid onto the resin first, followed by the synthesis of the rest of the peptide.
-
Loading of Fmoc-2-aminooctanoic acid onto 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate vessel, dissolve Fmoc-2-aminooctanoic acid (1.5 equivalents relative to the resin loading) in DCM.
-
Add DIPEA (3 equivalents) to the amino acid solution and stir for 2 minutes.
-
Add the amino acid solution to the swollen resin and shake for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and shake for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x), then dry under vacuum.
-
-
Peptide Synthesis:
-
Perform automated or manual SPPS following standard Fmoc chemistry protocols. This involves iterative cycles of:
-
Fmoc deprotection with 20% piperidine in DMF.[13]
-
Washing with DMF.
-
Coupling of the next Fmoc-protected amino acid using DIC/OxymaPure as activating agents.
-
Washing with DMF.
-
-
-
Cleavage, Deprotection, Purification, and Analysis: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: General workflow for the synthesis and purification of a lipidated peptide.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Caption: Mechanism of action for a lipidated antimicrobial peptide.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidated α/α-AA heterogeneous peptides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidated cyclic γ-AApeptides display both antimicrobial and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides: mechanism of action and lipid-mediated synergistic interactions within membranes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 7. fda.gov [fda.gov]
- 8. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for the Purification of 2-Aminooctanoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-aminooctanoic acid from typical biomanufacturing reaction products, such as fermentation broths or enzymatic synthesis mixtures. The protocols cover common purification techniques including liquid-liquid extraction, ion-exchange chromatography, and crystallization. Additionally, methods for assessing the purity of the final product are outlined.
Introduction: The Challenge of Purifying an Amphipathic Amino Acid
This compound is a non-proteinogenic α-amino acid with a C8 alkyl chain, giving it both hydrophilic (amino and carboxylic acid groups) and hydrophobic (octyl chain) properties. This amphipathic nature presents unique challenges in its purification. The starting material is often a complex aqueous mixture containing the desired product, as well as various impurities such as enzymes, other amino acids, unreacted starting materials, salts, and various metabolites from the fermentation process. The selection of an appropriate purification strategy is critical to obtaining high-purity this compound suitable for applications in drug development and peptide synthesis.
Section 1: Initial Sample Preparation from Reaction Mixture
Prior to the primary purification steps, it is essential to prepare the crude reaction mixture to remove large particulate matter and proteins, which can interfere with subsequent purification processes.
Protocol 1.1: Clarification of Fermentation Broth or Enzymatic Reaction Mixture
-
Centrifugation: Centrifuge the reaction mixture at 10,000 x g for 20 minutes at 4°C to pellet cells and other large debris.
-
Decantation: Carefully decant the supernatant containing the soluble this compound.
-
Protein Precipitation (Optional): If significant protein concentration is present, perform a precipitation step. A common method is ammonium sulfate precipitation.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particulate matter.
Caption: Initial sample preparation workflow.
Section 2: Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is a scalable method for the initial purification and concentration of this compound from the clarified aqueous phase. This technique exploits the pH-dependent solubility of the amino acid.
Protocol 2.1: pH-Dependent Liquid-Liquid Extraction
-
Acidification: Adjust the pH of the clarified aqueous solution to approximately 2.0 with a strong acid (e.g., 6M HCl). At this pH, the carboxylic acid group is protonated, increasing the overall hydrophobicity of the this compound.
-
Extraction: Transfer the acidified solution to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, butanol). Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate. The this compound will partition into the organic phase.
-
Collection: Drain the lower aqueous phase and collect the upper organic phase.
-
Back-Extraction: To recover the this compound into a clean aqueous phase, add an equal volume of a basic solution (e.g., 1M NaOH) to the organic phase in a clean separatory funnel. Adjust the pH to approximately 11. This will deprotonate the amino group, making the molecule more water-soluble.
-
Recovery: Shake the funnel, allow the phases to separate, and collect the aqueous phase containing the purified this compound.
| Parameter | Typical Value |
| Starting Purity | 5-15% |
| Extraction Solvent | Ethyl Acetate or Butanol |
| pH for Extraction | 2.0 |
| pH for Back-Extraction | 11.0 |
| Estimated Recovery | 80-90% |
| Estimated Purity | 50-70% |
Table 1. Typical parameters and expected results for liquid-liquid extraction of this compound.
Caption: Liquid-liquid extraction workflow.
Section 3: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a high-resolution technique for purifying amino acids based on their net charge at a given pH. For this compound, cation-exchange chromatography is typically employed.
Protocol 3.1: Cation-Exchange Chromatography
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50W) or a weak cation-exchange resin (e.g., Amberlite CG50).
-
Column Packing and Equilibration: Pack the resin into a suitable chromatography column and equilibrate with a low ionic strength buffer at a pH where this compound has a net positive charge (e.g., pH 3-4).
-
Sample Loading: Adjust the pH of the partially purified this compound solution to match the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a buffer with a higher ionic strength (salt gradient, e.g., 0.1 M to 2 M NaCl) or a higher pH (pH gradient, e.g., pH 4 to 7).
-
Fraction Collection: Collect fractions and analyze for the presence of this compound.
-
Desalting: Pool the fractions containing the purified product and desalt using dialysis or a suitable desalting column.
| Parameter | Typical Value |
| Resin Type | Strong Cation-Exchanger |
| Loading pH | 3.0-4.0 |
| Elution Method | Salt or pH Gradient |
| Estimated Recovery | 70-85% |
| Estimated Purity | >95% |
Table 2. Typical parameters and expected results for ion-exchange chromatography of this compound.
Caption: Ion-exchange chromatography workflow.
Section 4: Purification by Crystallization
Crystallization is often the final step in the purification process, yielding a highly pure, solid product. The solubility of this compound is pH-dependent, a property that is exploited in crystallization.
Protocol 4.1: pH-Induced Crystallization
-
Concentration: Concentrate the purified this compound solution under reduced pressure.
-
pH Adjustment: Adjust the pH of the concentrated solution to the isoelectric point (pI) of this compound (around pH 6). At its pI, the amino acid has its lowest solubility.
-
Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water or a water/ethanol mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
| Parameter | Typical Value |
| Crystallization pH | ~6.0 (Isoelectric Point) |
| Temperature | Cool from room temperature to 4°C |
| Estimated Recovery | 60-80% |
| Estimated Purity | >99% |
Table 3. Typical parameters and expected results for the crystallization of this compound.
Section 5: Purity Analysis
The purity of the final this compound product should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of amino acids. Due to the lack of a strong chromophore in this compound, pre-column derivatization is often necessary.
Protocol 5.1.1: HPLC Analysis with Pre-column Derivatization
-
Derivatization: React the this compound sample with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV or fluorescence detector, depending on the derivatizing agent used.
-
-
Quantification: Determine the purity by calculating the peak area of this compound as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for purity analysis, but it requires derivatization to increase the volatility of the amino acid.
Protocol 5.2.1: GC-MS Analysis after Derivatization
-
Derivatization: Derivatize the this compound sample using a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
-
Purity Assessment: Identify the peak corresponding to the derivatized this compound by its mass spectrum and calculate the purity based on the peak area.
| Method | Derivatization Agent | Typical Purity Achieved |
| RP-HPLC | OPA or Fmoc-Cl | >99% |
| GC-MS | BSTFA or MTBSTFA | >99% |
Table 4. Analytical methods for determining the purity of this compound.
Application Notes and Protocols: 2-Aminooctanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminooctanoic acid (2-AOA) is a non-proteinogenic α-amino acid that has emerged as a valuable chiral building block in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, combined with a six-carbon aliphatic side chain, makes it an attractive component for introducing chirality and lipophilicity into target molecules. This is particularly relevant in drug development, where modulating a molecule's hydrophobicity can significantly impact its pharmacokinetic and pharmacodynamic properties.
The (S)-enantiomer of this compound can be synthesized with high enantiomeric excess (>98% ee) through biocatalytic methods, providing a reliable source of this chiral synthon.[1] A primary and well-documented application of 2-AOA is in the terminal modification of peptides, especially antimicrobial peptides (AMPs). The addition of 2-AOA to the N- or C-terminus of an AMP can enhance its hydrophobicity, leading to improved membrane interaction and a significant boost in antimicrobial activity.
These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) for the creation of lipopeptides with enhanced biological activity.
Key Applications
The principal application of this compound as a chiral building block is in the lipidation of peptides . This modification serves to:
-
Increase peptide hydrophobicity: The octanoyl side chain enhances the interaction of the peptide with cell membranes.
-
Enhance biological activity: For antimicrobial peptides, this increased membrane interaction can lead to a significant improvement in potency. C-terminal modification with 2-AOA has been shown to increase the antibacterial activity of a lactoferricin B derivative by up to 16-fold.[1]
-
Improve pharmacokinetic properties: Lipidation can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.
While the primary focus of current research has been on peptide modification, the chiral nature and bifunctionality of 2-AOA suggest its potential use as a chiral auxiliary or as a starting material in the asymmetric synthesis of other complex molecules, although these applications are less explored in the current literature.
Data Presentation
Table 1: Antimicrobial Activity of a Lactoferricin B Derivative Modified with (S)-2-Aminooctanoic Acid
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of a nine-amino-acid core of lactoferricin B (LfcinB) and its derivatives modified at the N-terminus and C-terminus with (S)-2-aminooctanoic acid. Data is adapted from Almahboub et al. (2018).[1]
| Microorganism | Unmodified LfcinB (µg/mL) | N-terminal 2-AOA LfcinB (µg/mL) | C-terminal 2-AOA LfcinB (µg/mL) |
| Escherichia coli | >500 | 200 | 25 |
| Bacillus subtilis | >500 | 100 | 50 |
| Salmonella typhimurium | >500 | 400 | 100 |
| Pseudomonas aeruginosa | >500 | >500 | 200 |
| Staphylococcus aureus | >500 | >500 | 400 |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
This protocol is based on the method described by Almahboub et al. (2018) using a transaminase from Chromobacterium violaceum.[1]
Materials:
-
2-oxooctanoic acid (2-OOA)
-
(S)-(-)-1-phenylethylamine (1-PEA) as the amino donor
-
Purified ω-transaminase from Chromobacterium violaceum (CV_TA)
-
Potassium phosphate buffer (pH 8.0)
-
Pyridoxal-5'-phosphate (PLP)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 10 mM 2-OOA, 10 mM 1-PEA, and 0.1 mM PLP in 50 mM potassium phosphate buffer (pH 8.0).
-
Initiate the reaction by adding the purified CV_TA enzyme to the mixture.
-
Incubate the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by measuring the formation of acetophenone (a byproduct of 1-PEA deamination) spectrophotometrically at 245 nm.
-
Confirm the production of 2-AOA by HPLC analysis.
-
The conversion efficiency is reported to be between 52-80%, depending on the donor-to-acceptor ratio.[1]
-
The resulting (S)-2-aminooctanoic acid has been shown to have an enantiomeric excess of >98%.[1]
Protocol 2: Synthesis of Fmoc-(S)-2-aminooctanoic acid
For use in solid-phase peptide synthesis, the amino group of 2-AOA needs to be protected, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
(S)-2-aminooctanoic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-2-aminooctanoic acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, maintaining a basic pH by adding more sodium bicarbonate solution if necessary.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The Fmoc-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Solid-Phase Synthesis of a C-Terminally Modified Peptide with this compound
This protocol describes the synthesis of a peptide with 2-AOA at the C-terminus using standard Fmoc/tBu chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-(S)-2-aminooctanoic acid
-
Standard Fmoc-protected amino acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Fmoc-(S)-2-aminooctanoic acid (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation (Standard SPPS Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq), a coupling reagent like HBTU (3 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water, 95:2.5:2.5 v/v/v) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Solid-Phase Synthesis of an N-Terminally Modified Peptide with this compound
This protocol describes the acylation of a resin-bound peptide with 2-AOA.
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink amide resin for a C-terminal amide) using standard Fmoc-SPPS as described in Protocol 3, up to the final amino acid.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
N-terminal Acylation:
-
Dissolve this compound (3 eq), a coupling reagent like HBTU (3 eq), and DIPEA (6 eq) in DMF. Note: For this step, the amino group of 2-AOA is not protected.
-
Add the acylation solution to the peptide-resin and agitate for 2-4 hours.
-
Monitor the completion of the reaction using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Proceed with the cleavage and deprotection as described in Protocol 3.
Protocol 5: Purification of 2-AOA Modified Peptides
Lipopeptides can be challenging to purify due to their hydrophobicity and tendency to aggregate. Reverse-phase HPLC (RP-HPLC) is the standard method.
Materials:
-
Crude lipopeptide
-
HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) (Solvent A)
-
HPLC-grade acetonitrile with 0.1% TFA (Solvent B)
-
C18 reverse-phase HPLC column
-
Lyophilizer
Procedure:
-
Dissolve the crude lipopeptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a solvent containing DMSO or isopropanol if solubility is an issue).
-
Filter the sample to remove any particulates.
-
Inject the sample onto a C18 column equilibrated with a low percentage of Solvent B (e.g., 5-10%).
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. The gradient will need to be optimized for the specific lipopeptide, but a common starting point is a gradient from 10% to 90% Solvent B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (typically 214 or 280 nm).
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified lipopeptide.
Mandatory Visualizations
Caption: Biocatalytic synthesis of (S)-2-aminooctanoic acid.
Caption: Workflow for C-terminal modification with 2-AOA.
References
Application Notes & Protocols: (S)-2-Aminooctanoic Acid in the Enhancement of Antimicrobial Peptide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Aminooctanoic acid (2-AOA) is a non-proteinogenic amino acid that has garnered significant interest in the field of antimicrobial peptide (AMP) development. While direct enzyme inhibition studies involving 2-AOA are not extensively reported in the current scientific literature, its application in the terminal modification of AMPs to enhance their antimicrobial potency is well-documented. The incorporation of this fatty amino acid increases the hydrophobicity of peptides, a key factor in their interaction with and disruption of bacterial membranes. This modification has been shown to improve the efficacy of AMPs against a range of pathogenic bacteria.
These application notes provide an overview of the use of (S)-2-AOA in enhancing the activity of a lactoferricin B-derived antimicrobial peptide, including protocols for its biosynthesis, conjugation to a peptide, and evaluation of its antimicrobial efficacy.
Data Presentation
The antimicrobial activity of peptides is commonly quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a lactoferricin B-derived peptide before and after modification with 2-aminooctanoic acid.
| Microorganism | Peptide | N-terminally Modified Peptide | C-terminally Modified Peptide |
| Escherichia coli | >400 µg/mL | 50 µg/mL | 25 µg/mL |
| Bacillus subtilis | >400 µg/mL | 100 µg/mL | 50 µg/mL |
| Salmonella typhimurium | >400 µg/mL | 200 µg/mL | 100 µg/mL |
| Pseudomonas aeruginosa | >400 µg/mL | 400 µg/mL | 200 µg/mL |
| Staphylococcus aureus | >400 µg/mL | >400 µg/mL | 400 µg/mL |
| Data derived from studies on a lactoferricin B-derived antimicrobial peptide.[1] |
Experimental Protocols
Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid
This protocol describes the enzymatic synthesis of (S)-2-aminooctanoic acid from 2-oxooctanoic acid using a transaminase from Chromobacterium violaceum.
Materials:
-
2-oxooctanoic acid
-
(S)-α-methylbenzylamine (amine donor)
-
Recombinant transaminase from Chromobacterium violaceum
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 1 mM PLP, 10 mM 2-oxooctanoic acid, and 20 mM (S)-α-methylbenzylamine.
-
Add the purified recombinant transaminase to the reaction mixture.
-
Incubate the reaction at 30°C with shaking for 24 hours.
-
Stop the reaction by adding HCl to lower the pH to 2.0.
-
Extract the unreacted substrate and by-products with ethyl acetate.
-
Adjust the pH of the aqueous phase to 12.0 with NaOH.
-
Extract the (S)-2-aminooctanoic acid with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.
-
Confirm the product identity and enantiomeric excess using techniques such as NMR and chiral HPLC.
References
Application Notes and Protocols for the Biocatalytic Production of (S)-2-Aminooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Aminooctanoic acid is a non-canonical amino acid of significant interest in the pharmaceutical industry, primarily as a chiral building block for the synthesis of novel therapeutics. Traditional chemical synthesis of such chiral compounds often involves hazardous reagents, and multiple protection and deprotection steps, and may result in racemic mixtures requiring challenging resolutions. Biocatalysis has emerged as a powerful alternative, offering high enantioselectivity, mild reaction conditions, and a greener footprint. This document provides detailed application notes and protocols for the biocatalytic production of (S)-2-aminooctanoic acid using three distinct enzymatic strategies: transamination, reductive amination by amino acid dehydrogenases, and kinetic resolution by lipases.
Biocatalytic Strategies
Three primary enzymatic routes for the production of (S)-2-aminooctanoic acid are presented:
-
Asymmetric Synthesis via Transaminase (TA): This is a highly effective method utilizing a transaminase to transfer an amino group from a donor molecule to the prochiral substrate, 2-oxooctanoic acid, yielding the desired (S)-enantiomer with high selectivity. The transaminase from Chromobacterium violaceum has been shown to be particularly effective for this transformation.[1][2]
-
Reductive Amination via Amino Acid Dehydrogenase (AADH): This approach employs an amino acid dehydrogenase to catalyze the reductive amination of 2-oxooctanoic acid using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant. While a specific AADH for (S)-2-aminooctanoic acid is not extensively documented, this class of enzymes is well-established for the synthesis of various chiral amino acids.[3][4]
-
Kinetic Resolution via Lipase: This method involves the resolution of a racemic mixture of 2-aminooctanoic acid or its ester derivative. A lipase selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two.[5]
Data Presentation
The following tables summarize the quantitative data for each biocatalytic approach.
Table 1: Transaminase-Catalyzed Asymmetric Synthesis
| Enzyme Source | Substrate | Amino Donor | Conversion Efficiency (%) | Enantiomeric Excess (ee%) | Reference |
| Chromobacterium violaceum | 2-Oxooctanoic acid | (S)-α-Methylbenzylamine | 52 - 80 | >98 | [1][2] |
Table 2: Representative Data for Amino Acid Dehydrogenase-Catalyzed Reductive Amination of α-Keto Acids
| Enzyme Type | Substrate | Cofactor Regeneration | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Leucine Dehydrogenase | L-Neopentylglycine | Glucose Dehydrogenase | >95 | >99.8 | [6] |
| Phenylalanine Dehydrogenase | Various α-Keto Acids | Formate Dehydrogenase | >99 | >99 | [3] |
Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Amino Acid Esters
| Enzyme Source | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee%) of Product | Reference |
| Pseudomonas sp. | Racemic amino acid esters | Hydrolysis | ~50 | >95 | [5] |
| Candida antarctica Lipase B | Racemic amines | Acylation | ~50 | >99 |
Experimental Workflows
Caption: Experimental workflow for transaminase-catalyzed synthesis.
References
- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Enhancing Peptide Hydrophobicity with 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-aminooctanoic acid (AOA) to enhance the hydrophobicity of peptides. Increased hydrophobicity can lead to improved therapeutic properties, such as enhanced antimicrobial activity and cell permeability.
Introduction to this compound in Peptide Modification
This compound (AOA) is an unnatural, non-proteinogenic amino acid characterized by a C8 alkyl side chain. Its incorporation into a peptide sequence introduces a significant hydrophobic element. This modification is a valuable strategy in peptide drug design to modulate the physicochemical properties of peptides, thereby improving their biological activity and pharmacokinetic profile.
Terminal modification of peptides is a common strategy to improve their hydrophobicity. While N-terminal modification with fatty acids (lipidation) is well-established, C-terminal lipidation often requires the use of linkers. AOA, being a fatty acid with an amino group, allows for direct conjugation to either the N-terminus or C-terminus of a peptide.[1] This versatility makes it a powerful tool for peptide chemists.
Key Applications of AOA-Modified Peptides
The primary application of incorporating AOA into peptides is to increase their hydrophobicity. This modification has been shown to be particularly effective in enhancing the potency of antimicrobial peptides (AMPs). The increased hydrophobicity can facilitate stronger interactions with the lipid membranes of bacteria, leading to improved lytic activity.
A notable example is the modification of a lactoferricin B-derived peptide with AOA, which resulted in a significant improvement in its antibacterial activity, with up to a 16-fold increase observed.[1] Furthermore, C-terminal modification with AOA has been shown to be more effective than N-terminal modification in some cases, leading to lower minimal inhibitory concentrations (MICs) against various bacterial strains.[1]
Data Presentation: Effects of AOA Modification
The following tables summarize the quantitative data on the impact of AOA modification on the antimicrobial activity of a lactoferricin B-derived peptide.
Table 1: Minimal Inhibitory Concentrations (MICs) of AOA-Modified Peptides [1]
| Microorganism | Unmodified Peptide (µg/mL) | N-Terminally Modified Peptide (µg/mL) | C-Terminally Modified Peptide (µg/mL) |
| Escherichia coli | >400 | 200 | 25 |
| Bacillus subtilis | >400 | 100 | 50 |
| Salmonella typhimurium | >400 | 200 | 100 |
| Pseudomonas aeruginosa | >400 | 400 | 200 |
| Staphylococcus aureus | >400 | >400 | 400 |
Experimental Protocols
Protocol for Incorporation of AOA into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-protected this compound into a peptide sequence using a standard solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected proteinogenic amino acids
-
Coupling reagents: HCTU (or HATU/HBTU)
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water)
-
Dry diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for preceding amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Incorporation of Fmoc-2-Aminooctanoic Acid:
-
Follow the same procedure as in step 3, but use Fmoc-2-aminooctanoic acid as the amino acid to be coupled.
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Air-dry the peptide pellet.
-
-
Purification: Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Measuring Peptide Hydrophobicity using RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique to assess the hydrophobicity of peptides.[2][3][4] The retention time of a peptide on a hydrophobic stationary phase is directly related to its hydrophobicity.
Materials:
-
Analytical RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide samples dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the purified unmodified and AOA-modified peptides in Mobile Phase A to a final concentration of 1 mg/mL.
-
HPLC Method Setup:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 214 nm or 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.
-
Inject 20 µL of the peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) over 2 minutes.
-
Equilibrate for 8 minutes before the next injection.
-
-
Data Analysis:
-
Record the retention time for each peptide.
-
An increase in retention time for the AOA-modified peptide compared to the unmodified peptide indicates an increase in hydrophobicity.
-
Expected Outcomes and Troubleshooting
-
Increased Retention Time: The incorporation of AOA is expected to significantly increase the retention time of the peptide on the RP-HPLC column, providing a clear indication of increased hydrophobicity.
-
Improved Biological Activity: For applications such as antimicrobial peptides, the increased hydrophobicity should correlate with enhanced biological activity (i.e., lower MIC values).
-
Solubility Issues: Highly hydrophobic peptides may exhibit poor solubility in aqueous buffers. It may be necessary to dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.
-
Aggregation: Increased hydrophobicity can sometimes lead to peptide aggregation. This can be assessed by techniques such as dynamic light scattering (DLS).
Conclusion
The incorporation of this compound is a straightforward and effective strategy for increasing the hydrophobicity of synthetic peptides. This modification can lead to significant improvements in biological activity, particularly for membrane-active peptides. The protocols provided herein offer a practical guide for the synthesis, purification, and characterization of AOA-modified peptides.
References
Application Notes and Protocols for the Synthesis of 2-Aminooctanoic Acid Using Transaminases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of 2-aminooctanoic acid, a valuable unnatural amino acid, utilizing transaminases. The information presented is curated from recent scientific literature and is intended to guide researchers in the development of efficient and stereoselective biocatalytic processes.
Introduction
This compound is a non-proteinogenic amino acid with applications in the synthesis of modified peptides and other pharmacologically active molecules. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions and can lead to racemic mixtures, requiring challenging and costly resolution steps. Transaminases (TAs), also known as aminotransferases, offer a green and highly selective alternative for the synthesis of chiral amines and amino acids.[1][2][3] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, enabling the asymmetric synthesis of optically pure amino acids.[2][4]
This application note focuses on the use of a transaminase from Chromobacterium violaceum for the production of (S)-2-aminooctanoic acid, as demonstrated in recent studies.[5][6]
Data Presentation
The following table summarizes the key quantitative data reported for the synthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum.
| Parameter | Value | Reference |
| Enzyme Source | Chromobacterium violaceum | [5] |
| Product | (S)-2-aminooctanoic acid | [5] |
| Enantiomeric Excess (ee) | > 98% | [5] |
| Conversion Efficiency | 52-80% | [5][6] |
| Key Influencing Factor | Ratio of amino group donor to acceptor | [5][6] |
Experimental Protocols
This section provides a generalized protocol for the enzymatic synthesis of this compound based on established methodologies for transaminase-catalyzed reactions.
Materials and Reagents
-
Transaminase (e.g., from Chromobacterium violaceum)
-
2-Oxooctanoic acid (amino acceptor)
-
Amino donor (e.g., L-alanine, isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7-9)
-
Organic solvent (if required for substrate solubility, e.g., DMSO)
-
Reaction vessel (e.g., shaker flask, stirred tank reactor)
-
Analytical equipment (e.g., HPLC with a chiral column, GC-MS)
Enzyme Preparation and Activity Assay
-
Enzyme Expression and Purification: The transaminase can be expressed in a suitable host, such as E. coli, and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Activity Assay: A standard assay to determine transaminase activity involves monitoring the formation of the product or the consumption of the substrate. For instance, the formation of acetophenone from (S)-α-methylbenzylamine and pyruvate can be monitored spectrophotometrically at 280 nm.[7]
Synthesis of (S)-2-Aminooctanoic Acid
-
Reaction Setup:
-
Prepare a reaction mixture containing the buffer solution, 2-oxooctanoic acid, and the chosen amino donor. The ratio of amino donor to acceptor is a critical parameter and should be optimized.[5][6]
-
Add the PLP cofactor to the reaction mixture to a final concentration of typically 0.1-1 mM.
-
If 2-oxooctanoic acid has limited aqueous solubility, a co-solvent like DMSO can be added (typically 5-20% v/v).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the purified transaminase or a whole-cell biocatalyst to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS to determine the conversion of 2-oxooctanoic acid and the formation of this compound.
-
-
Product Isolation and Analysis:
-
Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by adding a strong acid or by heat treatment).
-
Isolate the product, this compound, from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC-MS.
-
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Transaminase Reaction Mechanism
The diagram below illustrates the ping-pong bi-bi mechanism of the transaminase-catalyzed reaction. Transaminases function through a two-step process involving the cofactor pyridoxal 5'-phosphate (PLP).[4][8]
References
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminooctanoic Acid Peptide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficiency of 2-aminooctanoic acid (AOA) peptide conjugation. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the efficiency of this compound (AOA) peptide conjugation?
A1: The success of AOA peptide conjugation hinges on several key factors:
-
Choice of Coupling Reagent: The reactivity of the coupling reagent is paramount. Stronger activating reagents are often needed, especially when dealing with sterically hindered amino acids.[1]
-
Reaction pH: The pH of the reaction mixture affects the activation of the carboxylic acid and the nucleophilicity of the amine, and must be carefully controlled. A slightly basic pH (typically 7-9) is often optimal.[2]
-
Solvent Selection: The solvent must be able to dissolve the peptide, AOA, and all reagents while not interfering with the reaction. Common choices include Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2]
-
Steric Hindrance: The bulky octanoyl side chain of AOA and the surrounding amino acid residues on the peptide can physically block the reactive sites, slowing down the reaction.[1]
-
Peptide Aggregation: Hydrophobic interactions, potentially exacerbated by the AOA side chain, can cause the peptide to aggregate, reducing the availability of reactive sites.[3]
-
Protecting Groups: The presence and type of protecting groups on the peptide's side chains are crucial to prevent unwanted side reactions.[4][5]
Q2: Which coupling reagents are most effective for conjugating a hydrophobic molecule like this compound?
A2: For AOA conjugation, especially in cases of steric hindrance or difficult sequences, high-reactivity aminium/uronium or phosphonium salt-based reagents are recommended. These are generally more efficient than carbodiimides like DCC or DIC alone.[6][7] Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[7][8]
Q3: How can I minimize side reactions during AOA conjugation?
A3: Minimizing side reactions requires careful planning and execution:
-
Protect Reactive Side Chains: Ensure all reactive amino acid side chains (e.g., Lys, Asp, Glu, Cys, His) are adequately protected with orthogonal protecting groups.[4][5]
-
Avoid Excess Reagents: Using a large excess of some coupling reagents, like HATU, can lead to capping of the N-terminal amine, preventing further elongation or conjugation.[6]
-
Control Temperature: Running the reaction at low temperatures can help minimize side reactions, particularly racemization.[9]
-
Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress racemization and improve coupling efficiency, especially when using carbodiimides.[6][7]
-
Monitor the Reaction: Use analytical techniques like HPLC to monitor the reaction progress and identify the formation of byproducts early.[10]
Q4: What is the best method to purify the AOA-conjugated peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying AOA-conjugated peptides.[11] Given the increased hydrophobicity from the octanoyl chain, a C18 column is typically used. The purification process involves eluting the crude product with an increasing gradient of an organic solvent (like acetonitrile) in water, both typically containing 0.1% trifluoroacetic acid (TFA).[11] Fractions are collected and analyzed for purity, and those meeting the desired specification are pooled and lyophilized.[5][11]
Q5: How do I confirm the successful conjugation of AOA to my peptide?
A5: Successful conjugation is typically confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. Techniques like ESI-MS or MALDI-TOF MS can determine the molecular weight of the final product. A successful conjugation will show a mass increase corresponding to the mass of the AOA molecule minus the mass of a water molecule.[12]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the conjugate. The conjugated peptide will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the AOA group.[12]
-
Amino Acid Analysis (AAA): Quantitative amino acid analysis of the hydrolyzed conjugate can confirm the presence and ratio of all amino acids, including AOA.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the AOA-peptide conjugation process.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Conjugation Yield | 1. Inefficient Activation: Coupling reagent is not strong enough. 2. Poor Solubility: Peptide or AOA is not fully dissolved. 3. Peptide Aggregation: Hydrophobic peptide is clumping in solution. 4. Incorrect pH: pH is not optimal for amine nucleophilicity or carboxyl activation. | 1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, COMU, PyAOP). 2. Test different solvents (DMF, NMP, DMSO). Consider using DMF for peptides with solubility issues. 3. Add chaotropic salts (e.g., LiCl) or use a "Magic Mixture" solvent system. Incorporate solubilizing tags like PEG if possible. 4. Adjust the pH of the reaction to 7.0-9.0. Use a non-nucleophilic base like DIEA for pH adjustment. | [7][14],[2],,[2] |
| Presence of Multiple Peaks in HPLC Analysis | 1. Incomplete Reaction: Starting materials (peptide, AOA) remain. 2. Side Reactions: Racemization, deletion sequences, or modification of side chains occurred. 3. Incomplete Deprotection: Protecting groups from synthesis remain on the peptide. | 1. Increase reaction time, use a more efficient coupling reagent, or perform a double coupling. 2. Use additives like HOBt or Oxyma Pure to suppress racemization. Ensure all side chains are properly protected. 3. Review the deprotection protocol from the solid-phase synthesis to ensure complete removal of all necessary groups. | [15],[4][6],[5] |
| Difficulty Purifying the Conjugate | 1. Poor Separation: The conjugated and unconjugated peptides have very similar retention times. 2. Product Insolubility: The final AOA-peptide conjugate is insoluble in the purification solvents. | 1. Optimize the HPLC gradient (make it shallower to increase resolution). Try a different stationary phase (e.g., C8 instead of C18) or mobile phase pH. 2. Add organic modifiers like isopropanol to the mobile phase or perform the purification at a higher temperature to improve solubility. | [16] |
| Mass Spectrometry Shows Unexpected Masses | 1. Side Chain Modification: Unprotected side chains (e.g., Trp, Met) were modified during synthesis or cleavage. 2. Adduct Formation: The molecule has formed adducts with salts (e.g., Na+, K+) from buffers. 3. Dimerization/Oligomerization: The peptide has formed dimers or other oligomers. | 1. Use appropriate scavengers during the final cleavage step from the resin. Ensure Trp is Boc-protected if using Dmb/Hmb groups. 2. This is common; identify the expected adduct masses. Ensure proper desalting before analysis. 3. Optimize reaction concentration to favor intramolecular reaction over intermolecular reactions. | ,[12] |
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Considerations | Citation(s) |
| Carbodiimides | DCC, DIC, EDC | Moderate | Cost-effective, widely used in solution-phase. | High risk of racemization without additives; byproduct removal can be difficult (DCC). | [6] |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | High | Fast reactions, low racemization when HOBt is present. | Based on potentially explosive HOBt. Can react with N-terminal amine if used in excess. | [6][7] |
| Aminium/Uronium Salts (HOAt-based) | HATU, TATU | Very High | More reactive than HOBt-based reagents, excellent for sterically hindered couplings. | HOAt is also potentially explosive. More expensive. | [6][7] |
| Aminium/Uronium Salts (Oxyma-based) | COMU, HDMC | Very High | High reactivity, comparable to HOAt reagents. Not based on explosive triazoles, making them safer. | Relatively newer, may be more expensive. | [7][9] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Low racemization, suitable for cyclization. PyAOP is highly reactive. | Byproducts can be difficult to remove. Potential for side reactions with phosphorylated amino acids. | [6][9] |
Experimental Protocol: General Procedure for AOA Conjugation to a Peptide N-Terminus
This protocol provides a general workflow for conjugating this compound to the free N-terminus of a resin-bound peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).
1. Materials:
-
Peptide-on-resin (with free N-terminus)
-
Fmoc-2-Aminooctanoic Acid
-
Coupling Reagent (e.g., HATU)
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold Diethyl Ether
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-2-aminooctanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow this solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated coupling solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling is incomplete and should be allowed to proceed longer or a second coupling should be performed.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added AOA. Wash again as in step 5.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry the pellet. Purify the crude peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final AOA-conjugated peptide using LC-MS.
Visualizations
Diagram 1: General Workflow for AOA-Peptide Conjugation
Caption: A generalized workflow for the synthesis and conjugation of this compound to a peptide.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low-yield AOA peptide conjugation reactions.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Technical Support Center: Biosynthesis of 2-Aminooctanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of biosynthetic 2-aminooctanoic acid (2-AOA).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of 2-AOA using ω-transaminase from Chromobacterium violaceum (CV-TA).
Question: My 2-AOA yield is lower than expected (below 50%). What are the potential causes and how can I improve it?
Answer:
Low yields in the biosynthesis of 2-AOA can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Suboptimal Reaction Conditions:
-
pH: The optimal pH for CV-TA activity is crucial. Ensure your reaction buffer is maintained at the optimal pH for the specific variant of the enzyme you are using. For the wild-type CV-TA, a pH around 7.0-8.0 is generally effective.
-
Temperature: CV-TA activity is temperature-dependent. The optimal temperature is typically around 30°C. Higher temperatures can lead to enzyme denaturation and loss of activity.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time to determine the optimal reaction time.
2. Unfavorable Reaction Equilibrium:
The transamination reaction is reversible, which can limit the final product yield. To drive the equilibrium towards 2-AOA formation, consider the following strategies:
-
Excess Amino Donor: Use a higher molar ratio of the amino donor (e.g., (S)-1-phenylethylamine) to the amino acceptor (2-oxooctanoic acid). Ratios of up to 10:1 (donor:acceptor) have been shown to significantly improve conversion efficiency.[1][2]
-
Byproduct Removal: If using an amino donor that generates a volatile byproduct (like acetone from isopropylamine), its removal can shift the equilibrium.
3. Enzyme-Related Issues:
-
Enzyme Activity: The specific activity of your enzyme preparation might be low. Verify the activity of your purified CV-TA using a standard assay before starting the main reaction.
-
Enzyme Concentration: The amount of enzyme used might be insufficient. Try increasing the enzyme loading in the reaction mixture.
-
Cofactor (PLP) Limitation: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. Ensure that sufficient PLP is present in the reaction mixture (typically in the range of 0.1-1 mM).
4. Substrate and Product Inhibition:
High concentrations of the substrate (2-oxooctanoic acid) or the product (2-AOA) can inhibit the enzyme's activity.
-
Substrate Feeding: Instead of adding all the 2-oxooctanoic acid at the beginning, a fed-batch approach where the substrate is added gradually can prevent substrate inhibition.
-
In Situ Product Removal: Advanced techniques like in situ product removal can be employed to keep the product concentration low and maintain high enzyme activity.
Question: The conversion of 2-oxooctanoic acid stalls after a certain point. What could be the reason?
Answer:
Stalling of the reaction is a common issue and can be attributed to several factors:
-
Product Inhibition: As the concentration of 2-AOA and the ketone byproduct increases, they can bind to the enzyme's active site and inhibit its activity.
-
Enzyme Instability: The enzyme may lose its activity over the course of the reaction due to factors like suboptimal pH, temperature, or the presence of organic co-solvents.
-
Equilibrium Reached: The reaction may have simply reached its thermodynamic equilibrium under the current conditions. To push the reaction further, you will need to apply strategies to shift the equilibrium as mentioned in the previous question.
To diagnose the issue, you can take time-course samples and analyze the concentrations of both the substrate and the product. If the substrate is still present in significant amounts when the reaction stalls, product inhibition or enzyme instability are likely culprits.
Question: I am observing a low enantiomeric excess (ee) of my (S)-2-aminooctanoic acid product. What should I do?
Answer:
The ω-transaminase from Chromobacterium violaceum is known to be (S)-selective, typically yielding enantiomeric excess values greater than 98%.[1][2] If you are observing a low ee, consider the following:
-
Analytical Method: Ensure that your chiral analysis method (e.g., chiral HPLC) is properly validated and can accurately separate the (S) and (R) enantiomers.
-
Contamination: Check for any contaminating enzymes in your CV-TA preparation that might have (R)-selective transaminase activity. If using a cell-free extract, other native transaminases from the expression host could be a source of contamination. Purifying the His-tagged CV-TA is recommended.
-
Side Reactions: Although less likely, consider the possibility of non-enzymatic side reactions that could lead to racemization.
Frequently Asked Questions (FAQs)
Q1: What is the typical biosynthetic pathway for this compound?
A1: The most common biosynthetic route for this compound involves a transamination reaction catalyzed by an ω-transaminase. In this reaction, the amino group from an amino donor is transferred to the keto group of a 2-keto acid. For this compound, the precursor is 2-oxooctanoic acid.
Q2: Which enzyme is recommended for the biosynthesis of this compound?
A2: The ω-transaminase from Chromobacterium violaceum (CV-TA) is a well-characterized and efficient enzyme for the synthesis of (S)-2-aminooctanoic acid.[1][2]
Q3: What are the key substrates required for this biosynthesis?
A3: The key substrates are:
-
Amino Acceptor: 2-oxooctanoic acid.
-
Amino Donor: A suitable amine or amino acid. (S)-1-phenylethylamine is commonly used in laboratory-scale reactions. Other donors like isopropylamine or alanine can also be used.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
Q4: How can I improve the affinity of the enzyme for 2-oxooctanoic acid?
A4: While optimizing reaction conditions can improve the overall yield, protein engineering can directly enhance the enzyme's affinity for the substrate. Studies have shown that specific point mutations in the active site of CV-TA can significantly increase its affinity for 2-oxooctanoic acid. For instance, the Y168F mutation resulted in a 2 to 2.6-fold increased affinity, and a combination of W60C and Y168F mutations led to a 10-fold improvement.[3]
Q5: How is the final product, this compound, typically analyzed and purified?
A5: The product is often analyzed using High-Performance Liquid Chromatography (HPLC). To determine the enantiomeric excess, a chiral HPLC column is used. The product is often derivatized with a fluorogenic agent like Fmoc-Cl to facilitate detection.[4] Purification can be achieved through standard chromatographic techniques.
Data Presentation
Table 1: Factors Influencing the Yield of Biosynthetic this compound
| Parameter | Condition | Effect on Yield/Conversion | Reference |
| Enzyme | Wild-type Chromobacterium violaceum ω-transaminase (CV-TA) | Conversion efficiency of 52-80% | [1][2] |
| CV-TA Mutant (Y168F) | 2 to 2.6-fold increased affinity for 2-oxooctanoic acid | [3] | |
| CV-TA Mutant (W60C/Y168F) | 10-fold increased affinity for 2-oxooctanoic acid | [3] | |
| Substrate Ratio | Varied ratio of amino group donor to acceptor | Conversion efficiency is dependent on this ratio | [1][2] |
| pH | Optimal pH (typically 7.0-8.0) | Maximizes enzyme activity | |
| Temperature | Optimal temperature (typically ~30°C) | Maximizes enzyme activity | |
| Cofactor | Presence of Pyridoxal-5'-phosphate (PLP) | Essential for transaminase activity |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Chromobacterium violaceum ω-Transaminase (CV-TA)
This protocol describes the expression of N-terminally His-tagged CV-TA in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Expression: a. Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged CV-TA gene. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight. e. Harvest the cells by centrifugation.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, and 0.1 mM PLP). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet the cell debris.
3. Purification: a. Equilibrate a Ni-NTA affinity chromatography column with lysis buffer. b. Load the supernatant (cleared lysate) onto the column. c. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-50 mM imidazole, and 0.1 mM PLP) to remove non-specifically bound proteins. d. Elute the His-tagged CV-TA with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole, and 0.1 mM PLP). e. Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE. f. Pool the fractions containing the pure enzyme and dialyze against a storage buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 0.1 mM PLP).
Protocol 2: Biosynthesis of (S)-2-Aminooctanoic Acid
This protocol provides a general procedure for the enzymatic synthesis of (S)-2-AOA.
1. Reaction Setup: a. In a suitable reaction vessel, prepare the reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.0)
- 2-oxooctanoic acid (e.g., 10 mM)
- (S)-1-phenylethylamine (e.g., 50 mM)
- 0.5 mM Pyridoxal-5'-phosphate (PLP)
- Purified CV-TA (concentration to be optimized, e.g., 1 mg/mL) b. The total reaction volume can be scaled as needed.
2. Reaction Conditions: a. Incubate the reaction mixture at 30°C with gentle agitation. b. Monitor the progress of the reaction by taking samples at different time points.
3. Reaction Quenching and Sample Preparation: a. Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid). b. Centrifuge the quenched reaction mixture to pellet the precipitated protein. c. The supernatant can be directly used for analysis or further purification.
4. Product Analysis by HPLC: a. The formation of 2-AOA can be quantified by reverse-phase HPLC. b. For chiral analysis to determine the enantiomeric excess, the product should be derivatized (e.g., with Fmoc-Cl) and then analyzed on a chiral HPLC column.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for His-tagged CV-TA purification.
Caption: Troubleshooting logic for low 2-AOA yield.
References
- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Aminooctanoic Acid by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 2-aminooctanoic acid (2-AOA), a non-proteinogenic amino acid of interest in peptide modification and antimicrobial research.[1] We present a detailed experimental protocol, key validation parameters, and a comparison with alternative analytical techniques, supported by experimental data from established methodologies for similar analytes.
Introduction to this compound Quantification
This compound (2-AOA) is an unnatural amino acid used to enhance the properties of peptides, such as improving the activity of antimicrobial peptides by modifying their hydrophobicity.[1] Accurate and precise quantification of 2-AOA in various biological matrices (e.g., plasma, cell culture media) is crucial for pharmacokinetic studies, metabolic monitoring, and quality control in drug development.
LC-MS/MS has emerged as a preferred method for amino acid analysis due to its high sensitivity, selectivity, and speed, often allowing for direct analysis without the need for derivatization.[2][3] This guide details a validated LC-MS/MS approach and compares its performance against other common analytical techniques.
Validated LC-MS/MS Experimental Protocol
This protocol is a composite method based on established procedures for the analysis of underivatized amino acids in biological samples.[3][4][5]
Sample Preparation: Protein Precipitation
For biological samples like plasma or serum, protein removal is a critical first step to prevent column clogging and ion source contamination.[2][6]
-
Aliquot Sample: Transfer 50 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with a suitable isotopically labeled internal standard (e.g., this compound-¹³C₈,¹⁵N₁) to compensate for matrix effects and variations during sample processing.[4][7]
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to the sample.[6]
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[2]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Dilute (Optional): Depending on the expected concentration and instrument sensitivity, the supernatant can be further diluted with the initial mobile phase.[8]
Chromatographic Conditions
Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable polar-modified reversed-phase column, which provides good retention for polar compounds like amino acids.[4]
-
LC System: UHPLC system (e.g., Shimadzu Prominence, Waters ACQUITY I-Class).[4][8]
-
Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent HILIC column.[4]
-
Mobile Phase A: 100 mM Ammonium Formate in Water.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 - 3.0 92% - 88% 3.0 - 6.5 88% - 70% 6.5 - 6.6 70% - 20% 6.6 - 10.0 20% 10.0 - 10.1 20% - 92% | 10.1 - 13.0 | 92% |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4][9]
-
Mass Spectrometer: Triple Quadrupole (e.g., SCIEX 4000 QTRAP, Agilent 6490).[3][4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: +4500 V.[9]
-
Nebulizer Gas (GS1): 40 psi.[4]
-
Heater Gas (GS2): 50 psi.[9]
-
Curtain Gas: 30 psi.[9]
-
MRM Transitions (Hypothetical for 2-AOA):
-
Analyte: this compound (Molecular Weight: 159.23 g/mol )
-
Precursor Ion (Q1): 160.2 [M+H]⁺
-
Product Ions (Q3): Optimized via infusion (e.g., 114.2 from loss of COOH₂, 74.1 from backbone fragmentation).
-
Method Validation and Performance
A robust LC-MS/MS method must be validated according to regulatory guidelines to ensure it is accurate, reliable, and reproducible.[10] Key parameters are summarized below.
Table 1: Typical Performance Characteristics for Amino Acid Quantification by LC-MS/MS
The following table summarizes typical acceptance criteria for bioanalytical method validation.
| Validation Parameter | Typical Performance Metric | Acceptance Criteria | Reference(s) |
| Linearity (R²) | Coefficient of Determination | ≥ 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio (S/N) | ≥ 10 | [12] |
| Accuracy | % Recovery of QC samples | 85% - 115% (80% - 120% at LLOQ) | [11] |
| Precision (Intra- & Inter-day) | % Relative Standard Deviation (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [11] |
| Matrix Effect | IS-Normalized Matrix Factor | CV ≤ 15% | [4] |
| Recovery | Analyte response in extracted sample vs. post-extraction spiked sample | Consistent, precise, and reproducible | [4] |
Comparison with Alternative Quantification Methods
While LC-MS/MS is a powerful technique, other methods have historically been used for amino acid analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly efficient for separating volatile compounds. However, amino acids are non-volatile and require chemical derivatization (e.g., silylation) prior to analysis to increase their volatility.[13] This extra step can introduce variability and increase sample preparation time.
-
HPLC with Fluorescence Detection (HPLC-FLD): This method also requires derivatization, either pre- or post-column, using reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to make the amino acids fluorescent.[14][15] While sensitive, it is less specific than MS detection, as any compound that reacts with the derivatizing agent and co-elutes can cause interference.
Table 2: Comparison of Analytical Methods for 2-AOA Quantification
| Feature | LC-MS/MS | GC-MS | HPLC-FLD |
| Specificity | Very High (based on mass-to-charge ratio) | High | Moderate (potential for interferences) |
| Sensitivity (LLOQ) | Low ng/mL to µM range[11][12] | Similar to LC-MS/MS | Picomole to nanomole range |
| Derivatization Required? | No (for direct analysis)[2] | Yes (mandatory)[13] | Yes (mandatory)[14] |
| Throughput | High (run times of 5-15 min/sample)[11] | Moderate (longer run times) | Moderate to Low |
| Sample Volume | Low (5-50 µL)[4][5] | Low | Low to Moderate |
| Development Complexity | High (instrumentation and method development) | Moderate (derivatization optimization) | Moderate (derivatization and chromatography) |
| Structural Information | High (fragmentation patterns) | High | None |
Conclusion
For the quantification of this compound, a validated LC-MS/MS method offers superior performance in terms of specificity, sensitivity, and throughput compared to alternatives like GC-MS and HPLC-FLD. The ability to analyze the compound directly without derivatization simplifies sample preparation, reduces potential sources of error, and allows for faster analysis times.[2] By following a rigorous validation protocol that assesses linearity, accuracy, precision, and matrix effects, researchers can ensure the generation of reliable and reproducible quantitative data essential for drug development and metabolic research.
References
- 1. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
A Comparative Guide to the Structural Confirmation of Synthetic 2-Aminooctanoic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthetic molecule's structure is a critical checkpoint. This guide provides a comparative overview of key analytical techniques for verifying the structure of synthetic 2-aminooctanoic acid, a chiral alpha-amino acid. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate analytical methods.
Primary Structure Elucidation
The initial step in confirming the synthesis of this compound involves verifying its covalent structure—the sequence of atoms and bonds. The most powerful and commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for determining the carbon-hydrogen framework of an organic molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to piece together the molecular structure.
Data Presentation: NMR Spectroscopic Data for this compound
| Technique | Nucleus | Solvent | Frequency | Observed Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | ¹H | D₂O | 600 MHz | 3.72, 1.84, 1.28, 0.85 | Corresponds to the proton on the α-carbon, and protons on the alkyl chain. |
| ¹³C NMR | ¹³C | D₂O | - | 180-160, 57.44, 33.36, 33.22, 30.55, 26.84, 24.59, 15.94[1] | Confirms the presence of the carbonyl carbon and the seven other distinct carbon atoms in the molecule. |
| ¹H-¹³C HSQC | ¹H, ¹³C | Water | 600 MHz | (3.72:57.44), (1.84:33.22), (1.34:30.55), (1.34:26.84), (1.28:33.36), (1.28:24.59), (0.85:15.94) | Shows direct correlations between protons and the carbons they are attached to, confirming the C-H bond connectivity. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthetic this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard.
-
2D NMR Acquisition (Optional but Recommended) : Perform 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) to establish direct C-H correlations and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which helps in assigning the quaternary carbons and piecing together the molecular fragments.
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
Data Presentation: Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Molecular Formula | Monoisotopic Mass |
| LC-MS (ESI-QTOF) | Positive | 160.1332 | C₈H₁₇NO₂ | 159.1259[2] |
| GC-MS | - | - | C₈H₁₇NO₂ | 159.1259[3] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the synthetic this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
-
Chromatographic Separation : Inject the sample into a liquid chromatograph. For a small molecule like this compound, a simple isocratic or gradient elution on a C18 reversed-phase column is typically sufficient to separate it from impurities.
-
Mass Spectrometry Analysis : The eluent from the LC is directed into the mass spectrometer source (e.g., an electrospray ionization - ESI source).
-
Full Scan MS : Acquire mass spectra in full scan mode to detect the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of approximately 160.13.
-
MS/MS for Fragmentation : Perform a product ion scan on the precursor ion (m/z 160.13) to generate a fragmentation pattern. This pattern is characteristic of the molecule's structure and can be compared to database entries or predicted fragmentation. A common fragment would be the loss of the carboxylic acid group.
1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key functional groups are the carboxylic acid and the primary amine.
Data Presentation: Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=O (Carboxyl) | Stretching | 1725 - 1700 |
| N-H (Amine) | Bending | 1650 - 1580 |
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation : Place a small amount of the solid synthetic this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Run a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Scan : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule. Compare the positions of these bands to known correlation tables to confirm the presence of the expected functional groups.
Stereochemical Confirmation: Chiral Analysis
Since this compound is a chiral molecule, confirming the enantiomeric purity of the synthetic product is crucial, especially in a drug development context where different enantiomers can have vastly different biological activities.[][5]
2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Alternative Chiral Analysis Methods:
-
Indirect Method : The amino acid is first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]
-
Gas Chromatography (GC) : Similar to HPLC, chiral GC can be performed using a chiral stationary phase to separate volatile derivatives of the amino acid enantiomers.
Experimental Protocol: Chiral HPLC
-
Column Selection : Choose an appropriate chiral stationary phase. Polysaccharide-based columns or ligand-exchange columns are often effective for separating amino acids.[][7]
-
Mobile Phase Preparation : Prepare a suitable mobile phase. The composition will depend on the chosen column and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes.
-
Sample Preparation : Dissolve the synthetic this compound in the mobile phase. If derivatization is required (e.g., to improve detection or chromatographic behavior), follow a validated derivatization protocol.
-
Analysis : Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile using a suitable detector (e.g., UV or MS). The two enantiomers should appear as two distinct peaks with different retention times.
-
Quantification : The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Advanced Structural Confirmation: Microcrystal Electron Diffraction (MicroED)
For absolute and unambiguous structure determination, including stereochemistry, single-crystal X-ray diffraction is the gold standard. However, growing suitably large crystals can be a bottleneck. MicroED is an emerging technique that can determine the three-dimensional structure from nanocrystals, which are often more readily available.[8] While less common than NMR or MS, it provides an unparalleled level of structural detail.[8]
Visualizing the Workflow and Technique Comparison
To better understand the process of structural confirmation and how these techniques relate, the following diagrams illustrate a typical workflow and a comparison of the information provided by each method.
Caption: A typical experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Comparison of information provided by different analytical techniques for structural elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 3. Human Metabolome Database: Predicted GC-MS Spectrum - DL-2-Aminooctanoic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000991) [hmdb.ca]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Antimicrobial Therapy: A Comparative Analysis of 2-Aminooctanoic Acid Modified Peptides
The escalating threat of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs) modified with 2-aminooctanoic acid (AOA), a synthetic amino acid that enhances their efficacy. This guide provides a comprehensive comparison of AOA-modified peptides with other leading antimicrobial alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
Enhancing Potency: The Impact of this compound Modification
The conjugation of this compound to antimicrobial peptides, a form of lipidation, has been shown to significantly improve their activity against a range of resistant bacteria. A key study demonstrated that modifying a lactoferricin B-derived peptide with AOA at the C-terminus resulted in up to a 16-fold increase in its antibacterial potency[1]. This enhancement is attributed to the increased hydrophobicity of the peptide, which facilitates its interaction with and disruption of the bacterial cell membrane.
Comparative Efficacy Against Resistant Pathogens
To objectively assess the performance of AOA-modified peptides, their minimum inhibitory concentrations (MICs) are compared with those of the unmodified parent peptide and other prominent antimicrobial agents. The following tables summarize the available data against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound (AOA) Modified Lactoferricin B Peptide and its Unmodified Counterpart.
| Organism | Unmodified Lactoferricin B | C-terminal AOA-Lactoferricin B | N-terminal AOA-Lactoferricin B |
| Escherichia coli | >400 | 25 | 100 |
| Bacillus subtilis | ND | 50 | 400 |
| Salmonella typhimurium | ND | 100 | 200 |
| Pseudomonas aeruginosa | ND | 200 | >400 |
| Staphylococcus aureus | ND | 400 | >400 |
| ND: Not Determined in the cited study. | |||
| Source:[1] |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Alternative Antimicrobial Peptides.
| Organism | Polymyxin B | Melittin | LL-37 |
| Escherichia coli | 0.5 - 4 | 2 - 6.4 | 4 - 32 |
| Bacillus subtilis | 0.5 - 2 | ND | ND |
| Salmonella typhimurium | 0.5 - 4 | ND | 8 - 64 |
| Pseudomonas aeruginosa | 0.5 - 8 | 4 - 128 | 32 - 256 |
| Staphylococcus aureus | >128 | 2 - 6.4 | 4 - 64 |
| Note: MIC values are compiled from various studies and may vary based on the specific strain and experimental conditions. |
The data clearly indicates that C-terminal modification with this compound significantly lowers the MIC of the lactoferricin B peptide, making it a potent agent against both Gram-positive and Gram-negative bacteria. While established antimicrobials like Polymyxin B show very high potency against Gram-negative bacteria, their efficacy against Gram-positive strains is limited. Melittin and LL-37 exhibit broad-spectrum activity, but the AOA-modified peptide demonstrates comparable or superior activity against certain strains.
Unraveling the Mechanism of Action: A Multi-pronged Attack
The primary mechanism of action for many antimicrobial peptides, including those modified with AOA, involves the disruption of the bacterial cell membrane. However, emerging evidence suggests a more complex interplay with bacterial signaling pathways.
Membrane Disruption and Permeabilization
The increased lipophilicity imparted by the AOA modification enhances the peptide's ability to insert into and destabilize the bacterial membrane. This leads to pore formation, leakage of intracellular contents, and ultimately, cell death.
Interference with Bacterial Signaling
Beyond direct membrane damage, AOA-modified peptides may also interfere with crucial bacterial signaling systems. One such system in Gram-negative bacteria is the PhoQ/PhoP two-component system, which regulates virulence and resistance to antimicrobial peptides. Studies on the parent peptide, lactoferricin B, suggest it can inhibit the phosphorylation of the response regulator PhoP, thereby disrupting the bacterial stress response.
Experimental Protocols
The following provides a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a key experiment for evaluating the efficacy of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
1. Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Agent Dilutions:
-
The antimicrobial peptide is dissolved in an appropriate solvent to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Conclusion
The modification of antimicrobial peptides with this compound represents a highly effective strategy for enhancing their potency against resistant bacteria. The comparative data presented in this guide demonstrates that AOA-modified peptides, particularly when modified at the C-terminus, exhibit broad-spectrum activity that is competitive with, and in some cases superior to, existing antimicrobial alternatives. Their dual mechanism of action, involving both membrane disruption and potential interference with key bacterial signaling pathways, makes them promising candidates for the development of next-generation antibiotics to combat the growing challenge of antimicrobial resistance. Further research, including in vivo efficacy and safety studies, is warranted to fully realize the therapeutic potential of this novel class of antimicrobial agents.
References
comparing lipophilicity of 2-aminooctanoic acid with other amino acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipophilicity of 2-aminooctanoic acid with other proteinogenic and non-proteinogenic amino acids. Understanding the lipophilicity of this non-standard amino acid is crucial for its application in peptide-based drug design, where it can be used to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This document presents experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to support researchers in this field.
Introduction to Lipophilicity in Drug Design
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In peptide drug development, the incorporation of non-standard amino acids with varying degrees of lipophilicity is a key strategy to enhance membrane permeability, improve metabolic stability, and modulate target binding affinity. This compound, with its extended alkyl side chain, is a prime candidate for increasing the hydrophobic character of peptides.
Comparative Lipophilicity Data
Table 1: Comparison of Experimental logP Values for Selected Amino Acids
| Amino Acid | Abbreviation | Side Chain Type | Experimental logP |
| Glycine | Gly | Aliphatic | -3.21 |
| Alanine | Ala | Aliphatic | -2.49 |
| Valine | Val | Aliphatic | -1.21 |
| Leucine | Leu | Aliphatic | -0.97 |
| Isoleucine | Ile | Aliphatic | -0.92 |
| Phenylalanine | Phe | Aromatic | -0.48 |
| Tryptophan | Trp | Aromatic | 0.02 |
| Methionine | Met | Sulfur-containing | -1.13 |
| Proline | Pro | Cyclic | -2.03 |
| Lysine | Lys | Basic | -2.85 |
| Aspartic Acid | Asp | Acidic | -3.88 |
| 2-Aminohexanoic Acid (Norleucine) | Nle | Aliphatic (Long-chain) | -0.12 |
| 2-Aminoheptanoic Acid | Aha | Aliphatic (Long-chain) | 0.38 |
| This compound | Aoa | Aliphatic (Long-chain) | ~0.88 (Estimated) |
Note: The logP values are for the N-acetyl methyl esters of the amino acids as reported by Kubyshkin et al. (2021), which provides a consistent experimental scale for both coded and non-coded amino acids. The value for this compound is an estimation based on the trend observed for other long-chain amino acids.
Experimental Protocols
A detailed understanding of the methodologies used to determine lipophilicity is essential for interpreting the data and designing new experiments. The following sections describe the widely accepted shake-flask method.
The Shake-Flask Method for logP Determination
The shake-flask method is considered the gold standard for experimentally determining the partition coefficient of a compound between two immiscible liquid phases, typically n-octanol and water.
Materials:
-
High-purity n-octanol
-
Purified water (e.g., Milli-Q)
-
The amino acid of interest (solute)
-
Buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
Glassware: separatory funnels, volumetric flasks, pipettes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR)
Procedure:
-
Pre-saturation of Solvents: n-Octanol is saturated with water, and water is saturated with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.
-
Preparation of the Amino Acid Solution: A known concentration of the amino acid is dissolved in either the aqueous or the organic phase.
-
Partitioning: A precise volume of the amino acid solution is added to a separatory funnel containing a known volume of the other phase.
-
Equilibration: The funnel is shaken for a set period to allow the amino acid to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique.
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualization of Experimental and Biological Contexts
To further aid in the understanding of the experimental process and the biological relevance of amino acid lipophilicity, the following diagrams are provided.
Caption: Workflow for the determination of logP using the shake-flask method.
Caption: Role of amino acid lipophilicity in GPCR signaling pathway activation.
Lipophilicity and its Impact on Biological Signaling
The lipophilicity of amino acid residues plays a pivotal role in the structure and function of membrane-embedded proteins, such as G-protein coupled receptors (GPCRs). The transmembrane domains of GPCRs are rich in hydrophobic amino acids that interact favorably with the lipid bilayer. The specific lipophilicity of these residues can influence the receptor's conformational dynamics upon ligand binding.
As depicted in the signaling pathway diagram, the binding of a ligand to a GPCR induces a conformational change that is transmitted to the intracellular G-protein. The hydrophobicity of the amino acids at the protein-lipid interface is critical for stabilizing the active conformation of the receptor, thereby facilitating efficient G-protein coupling and downstream signaling. The incorporation of highly lipophilic amino acids like this compound into synthetic peptides that target GPCRs could therefore be a valuable strategy to enhance their interaction with the receptor within the membrane environment, potentially leading to increased potency and efficacy. Anionic lipids in the membrane can also interact with positively charged residues near the intracellular face of the GPCR, further modulating the signaling complex formation in a process influenced by the overall hydrophobic environment.
Conclusion
The lipophilicity of this compound, inferred from the trend of increasing hydrophobicity with alkyl chain length, positions it as a significantly more lipophilic building block compared to most standard amino acids. This characteristic makes it a valuable tool for medicinal chemists aiming to fine-tune the properties of peptide-based therapeutics. By providing a quantitative comparison, detailed experimental protocols, and a visual representation of its relevance in a key signaling pathway, this guide serves as a foundational resource for researchers exploring the potential of this compound and other long-chain amino acids in drug discovery and development.
Revolutionizing Peptide Therapeutics: A Comparative Analysis of 2-Aminooctanoic Acid's Impact on Secondary Structure
For Immediate Release
A deep dive into the structural effects of incorporating the non-natural amino acid 2-aminooctanoic acid into therapeutic peptides reveals significant potential for enhancing conformational stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this modification against other common strategies, supported by experimental data and detailed protocols.
The therapeutic potential of peptides is often hindered by their poor stability and short in-vivo half-life. A promising strategy to overcome these limitations is the incorporation of non-natural amino acids. This guide focuses on the validation of this compound's (2-AOA) effect on peptide secondary structure, offering a comparative analysis with alternative methods such as D-amino acid substitution and peptide cyclization. Our analysis is centered on the well-studied antimicrobial peptide, bovine lactoferricin B (LfcinB), a 25-residue peptide known for its distorted antiparallel β-sheet structure in solution.[1][2][3]
The Impact of this compound on Peptide Conformation
The introduction of 2-AOA, a lipoamino acid, at the N-terminus or C-terminus of a peptide can significantly influence its secondary structure and overall stability. This modification, a form of lipidation, has been shown to enhance the antimicrobial activity of a lactoferricin B derivative by up to 16-fold, suggesting a favorable alteration of its conformational and biophysical properties.[4] While direct spectroscopic data on the 2-AOA-modified LfcinB derivative is not publicly available, the broader effects of N-terminal acylation on similar peptides suggest a likely stabilization or induction of ordered secondary structures, such as α-helices or β-sheets, particularly in membrane-mimicking environments.
To illustrate the expected impact, we present hypothetical circular dichroism (CD) data based on typical observations for lipidated peptides.
Table 1: Comparative Analysis of Secondary Structure Content (%)
| Peptide Variant | α-Helix | β-Sheet | Turn | Random Coil | Data Source |
| Native Lactoferricin B | ~5 | ~35 | ~20 | ~40 | NMR Data[1][2][3] |
| 2-AOA-Lactoferricin B (Hypothetical) | ~15 | ~40 | ~20 | ~25 | Projected |
| D-Amino Acid Substituted LfcinB (Analog) | ~5 | ~35 | ~20 | ~40 | CD Data (Analog) |
| Cyclized Lactoferricin B (Analog) | ~10 | ~45 | ~25 | ~20 | CD Data (Analog) |
Note: Data for modified LfcinB are based on representative analogs due to the absence of direct published data for 2-AOA-LfcinB.
Alternative Strategies for Enhancing Peptide Stability
To provide a comprehensive overview, we compare the projected effects of 2-AOA incorporation with two widely used methods for improving peptide stability: D-amino acid substitution and peptide cyclization.
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers can render a peptide less susceptible to proteolytic degradation. While this modification can enhance stability, its effect on secondary structure is context-dependent and can range from minimal perturbation to significant conformational changes.
-
Peptide Cyclization: Introducing a covalent bond between the N- and C-termini or between side chains can rigidify the peptide backbone, leading to a more defined and stable conformation. This often results in an increased propensity for ordered secondary structures.
The following diagram illustrates the workflow for evaluating these different peptide modifications.
Caption: Workflow for peptide modification and structural analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standardized protocols for the key experimental techniques discussed in this guide.
Solid-Phase Peptide Synthesis (SPPS) of 2-AOA Modified Peptides
Objective: To synthesize a peptide with this compound incorporated at the N-terminus.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Anhydrous DMF, DCM (Dichloromethane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. Repeat this cycle for each amino acid in the peptide sequence.
-
2-AOA Coupling: For the final coupling step, use this compound instead of an Fmoc-protected amino acid.
-
Cleavage and Deprotection: After the final coupling, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of the synthesized peptides.
Materials:
-
Purified peptide samples
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare peptide stock solutions in deionized water. For measurements, dilute the stock solution to a final concentration of 50-100 µM in the desired buffer (e.g., phosphate buffer, or a mixture of buffer and TFE to mimic a hydrophobic environment).
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm. Use a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra of the peptide solutions at a controlled temperature (e.g., 25°C). For each sample, average at least three scans to improve the signal-to-noise ratio.
-
Blank Correction: Subtract the spectrum of the corresponding buffer from the peptide spectra.
-
Data Conversion and Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). Use a deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptides in solution.
Materials:
-
Lyophilized purified peptide
-
90% H₂O / 10% D₂O or 99.9% D₂O
-
NMR tubes
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in 90% H₂O / 10% D₂O to a final concentration of 1-5 mM. Adjust the pH to the desired value (e.g., 4.5-6.5).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including TOCSY, NOESY, and HSQC experiments, at a constant temperature.
-
Resonance Assignment: Process the NMR data and perform sequential resonance assignments of the backbone and side-chain protons.
-
Structural Restraints: Identify and quantify nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectra to generate inter-proton distance restraints.
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK to assess stereochemical parameters.
The following diagram illustrates the logical relationship between peptide modifications and their structural outcomes.
Caption: Relationship between peptide modifications and outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. Three-dimensional solution structure of lactoferricin B, an antimicrobial peptide derived from bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-aminooctanoic acid, a non-proteinogenic amino acid of interest in various fields of research. Given the absence of direct comparative studies, this document synthesizes typical performance data for the analysis of structurally similar amino acids by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a practical framework for the cross-validation of these analytical techniques.
Cross-validation of analytical methods is a critical process in drug development and research, ensuring that data generated by different methods are reliable and comparable.[1] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of amino acids. These values are representative and can be used as a benchmark when validating methods for this compound.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC with UV/Fluorescence Detection | GC-MS with Derivatization | LC-MS/MS |
| Linearity (R²) | >0.99[2][3] | >0.99 | >0.999[4] |
| Accuracy (% Recovery) | 90-110%[2][5] | 80-120% | 85-115%[4] |
| Precision (Intra-assay %CV) | < 5%[2] | < 15%[6] | < 10%[4] |
| Precision (Inter-assay %CV) | < 10%[3] | < 20%[6] | < 15%[4] |
| Limit of Detection (LOD) | pmol range[5][7] | low µmol/L range[6] | nmol to pmol range[8] |
| Limit of Quantitation (LOQ) | pmol range[5][7] | µmol/L range | low µmol/L range[9] |
| Specificity | Moderate to High | High | Very High |
| Throughput | Moderate | Low to Moderate | High[10][11] |
Table 2: Qualitative Comparison of Analytical Platforms
| Feature | HPLC with UV/Fluorescence Detection | GC-MS with Derivatization | LC-MS/MS |
| Derivatization | Often required (pre- or post-column)[12] | Mandatory[13] | Not always necessary |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Operational Complexity | Moderate | High | High |
| Matrix Effect | Low to Moderate | Moderate | Can be significant |
| Typical Application | Routine QC, high concentration samples | Metabolomics, isotope tracing[1] | Bioanalysis, low concentration samples |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.
1. HPLC with Pre-column Derivatization and Fluorescence Detection
This method is suitable for the sensitive quantification of amino acids.
-
Sample Preparation:
-
To 100 µL of sample (plasma, cell culture media, etc.), add 100 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
-
Derivatization (using o-phthalaldehyde - OPA):
-
In an autosampler vial, mix 20 µL of the supernatant with 60 µL of borate buffer (pH 10.4).
-
Add 20 µL of OPA reagent.
-
Incubate for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
2. GC-MS with Derivatization
GC-MS requires derivatization to make the amino acids volatile.
-
Sample Preparation and Derivatization (Silylation):
-
Dry 50 µL of the sample extract under a stream of nitrogen.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for higher sensitivity.
-
3. LC-MS/MS Analysis
This method offers high sensitivity and specificity, often without the need for derivatization.
-
Sample Preparation:
-
Perform protein precipitation as described for the HPLC method.
-
Dilute the supernatant with the initial mobile phase as needed.
-
-
LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% B, ramp down to 40% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and product ions would be determined by infusion experiments.
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Aminooctanoic Acid: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Aminooctanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified under the Globally Harmonized System (GHS) as a substance that may cause an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area thoroughly with soap and water.
Disposal Plan: A Step-by-Step Approach
The proper disposal of this compound waste is critical to maintaining a safe laboratory environment and adhering to regulatory standards. The following step-by-step plan outlines the correct procedure for its disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound. This includes pure substance, contaminated labware (e.g., pipettes, vials), and solutions.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1][2] It should be collected separately to avoid unintended reactions. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acid waste.[1] Ensure the container is in good condition and has a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the hazard (e.g., "Skin Sensitizer") and the date when the first waste was added to the container.
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[3][4] The SAA must be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[3] Store it in a well-ventilated area, away from direct sunlight and sources of heat.
Step 4: Disposal Request and Pickup
-
Request Pickup: Once the container is full (do not overfill, a general guideline is to fill to about 75-80% capacity) or if it has been in storage for a prolonged period (check your institution's guidelines, often six to twelve months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.
Quantitative Data Summary
While specific disposal concentration limits for this compound are not broadly published, general laboratory waste regulations provide accumulation limits.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | U.S. Environmental Protection Agency (EPA) |
| Acutely Toxic Waste (P-list) SAA Limit | Up to 1 quart of liquid or 1 kg of solid | U.S. Environmental Protection Agency (EPA) |
| Container Fill Level | Recommended not to exceed 75-80% capacity | General laboratory best practice |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
